Tris(2-chloroisopropyl) phosphate
Description
Contextualizing TCPP as an Organophosphate Ester (OPE) Flame Retardant in Current Research
TCPP belongs to the class of organophosphate esters (OPEs), a group of chemicals widely used in various consumer and industrial products to reduce flammability. researchgate.net OPEs, including TCPP, have been increasingly used as replacements for polybrominated diphenyl ethers (PBDEs), another class of flame retardants that have been phased out due to environmental and health concerns. nih.govoup.com This substitution has led to a surge in research focused on the environmental presence, fate, and potential impacts of OPEs.
TCPP is one of the most frequently detected OPEs in various environmental compartments. nih.gov It is extensively used in the production of flexible and rigid polyurethane foams, which are found in furniture, construction materials, and automotive applications. nih.govthechemco.com Additionally, it is utilized in textiles, paints, coatings, and adhesives. nih.govnih.gov The non-covalent bonding of TCPP within these materials allows it to leach into the surrounding environment, leading to its widespread detection in indoor and outdoor air, dust, water, and soil. nih.govnih.gov
The ubiquitous nature of TCPP has prompted numerous studies to investigate its potential for human exposure. nih.gov Research has confirmed the presence of TCPP and its metabolites in human tissues and fluids, including serum, breast milk, and urine. nih.govnih.govresearchgate.net This has raised questions about its potential effects on human health, driving further academic inquiry into its toxicological profile.
Isomeric Composition of Commercial TCPP and Research Implications
A critical aspect of TCPP research is its complex isomeric composition. Commercial TCPP is not a single chemical entity but rather a mixture of several isomers. The industrial synthesis of TCPP, which involves the reaction of phosphoryl chloride with propylene (B89431) oxide, results in a product containing multiple structural variations. nih.govwikipedia.org
The most abundant isomer in commercial TCPP mixtures is tris(1-chloro-2-propyl) phosphate (B84403), often referred to as TCIPP. nih.govmdpi.com However, the exact composition can vary between manufacturers and even between different batches from the same manufacturer. nih.gov
Table 1: Common Isomers in Commercial TCPP Mixtures
| Isomer Name | Abundance in Commercial Products |
|---|---|
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 50% - 85% nih.gov |
| Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate | 15% - 40% nih.gov |
| Bis(2-chloropropyl) 2-chloroisopropyl phosphate | <15% nih.gov |
This table is interactive. You can sort and filter the data.
This isomeric complexity has significant implications for research. The physical, chemical, and toxicological properties of the individual isomers can differ. Therefore, studies that use commercial TCPP mixtures are investigating the combined effects of these isomers. The varying ratios of isomers in different commercial products can lead to inconsistencies in research findings, making it challenging to compare results across studies.
Furthermore, the environmental fate and transport of TCPP can be influenced by the properties of its individual isomers. For instance, differences in water solubility and vapor pressure among isomers can affect their distribution in air, water, and soil. The degradation of TCPP in the environment and in biological systems can also produce different metabolites depending on the starting isomer. This necessitates the development of analytical methods capable of separating and quantifying the individual isomers to accurately assess environmental contamination and human exposure.
Historical Development of TCPP Research and Its Trajectory in Scholarly Discourse
Research on TCPP has evolved significantly over the past few decades. Early studies primarily focused on its efficacy as a flame retardant and its industrial applications. As environmental science and analytical techniques advanced, the focus of research shifted towards understanding the environmental occurrence and fate of TCPP.
The phase-out of PBDEs in the early 2000s marked a turning point in TCPP research. duke.edu As TCPP became a prominent replacement, scientific scrutiny of its potential environmental and health impacts intensified. This led to a rapid increase in the number of publications on TCPP, with researchers investigating its presence in various environmental media, its potential for bioaccumulation, and its toxicological effects on different organisms.
In recent years, the focus of TCPP research has become more nuanced. There is a growing emphasis on understanding the effects of individual isomers, the mechanisms of toxicity, and the potential for TCPP to act as an endocrine-disrupting chemical. researchgate.net Studies are increasingly employing advanced analytical techniques to differentiate between isomers and to identify novel metabolites. Furthermore, there is a growing body of research on the human health implications of TCPP exposure, including studies on its potential to induce genotoxicity and apoptosis. nih.gov
Rationale for Comprehensive Academic Investigation of TCPP
The widespread use and environmental presence of TCPP provide a strong rationale for its comprehensive academic investigation. nih.govnih.gov The increasing production and use of TCPP as a replacement for other flame retardants have led to its ubiquitous distribution in the environment and documented human exposure. nih.govnih.gov
Key drivers for the continued academic investigation of TCPP include:
Human Exposure: The presence of TCPP in consumer products, indoor dust, and the food chain leads to widespread human exposure through inhalation, ingestion, and dermal contact. nih.govnih.gov Research is needed to accurately quantify exposure levels and to identify the primary exposure pathways.
Potential for Adverse Health Effects: While research is ongoing, some studies have suggested that TCPP may have the potential to cause adverse health effects. nih.govbohrium.com Further investigation into its toxicological profile, including its potential carcinogenicity, genotoxicity, and endocrine-disrupting activity, is necessary to fully understand the risks to human health. nih.govmdpi.com
Isomeric Complexity: The variable composition of commercial TCPP mixtures presents a significant challenge for risk assessment. nih.gov Research is needed to characterize the properties and toxicity of individual isomers to develop a more accurate understanding of the risks associated with TCPP exposure.
Regulatory Scrutiny: Regulatory agencies worldwide are evaluating the risks associated with TCPP. nih.govnih.gov Comprehensive scientific data is essential to inform evidence-based regulatory decisions regarding the production, use, and disposal of TCPP.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(1-chloropropan-2-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3 | |
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InChI Key |
KVMPUXDNESXNOH-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl | |
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Molecular Formula |
C9H18Cl3O4P | |
| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID5026259 | |
| Record name | Tris(2-chloroisopropyl)phosphate | |
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Molecular Weight |
327.6 g/mol | |
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Physical Description |
Tris(1-chloro-2-propyl) phosphate is a clear colorless viscous liquid. (NTP, 1992), Liquid, Colorless viscous liquid; [CAMEO] Colorless liquid; [Albemarle MSDS] | |
| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |
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| Record name | 2-Propanol, 1-chloro-, 2,2',2''-phosphate | |
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| Record name | Tris(1-chloro-2-propyl)phosphate | |
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Boiling Point |
235-248 °C | |
| Record name | Tri-(2-chloroisopropyl) phosphate | |
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Flash Point |
greater than 200 °F (NTP, 1992), 218 - 220 °C (424 - 428 °F) - Open Cup | |
| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |
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| Record name | Tri-(2-chloroisopropyl) phosphate | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 1.6X10+3 mg/L at 25 °C | |
| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |
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| Record name | Tri-(2-chloroisopropyl) phosphate | |
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Density |
Specific gravity: 1.29 at 25 °C | |
| Record name | Tri-(2-chloroisopropyl) phosphate | |
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Vapor Pressure |
0.0092 [mmHg] | |
| Record name | Tris(1-chloro-2-propyl)phosphate | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
13674-84-5 | |
| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |
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| Record name | Tris(2-chloroisopropyl) phosphate | |
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| Record name | Tri-(2-chloroisopropyl)phosphate | |
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| Record name | 2-Propanol, 1-chloro-, 2,2',2''-phosphate | |
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| Record name | Tris(2-chloroisopropyl)phosphate | |
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| Record name | Tris(2-chloro-1-methylethyl) phosphate | |
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| Record name | TRIS(2-CHLOROISOPROPYL)PHOSPHATE | |
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| Record name | Tri-(2-chloroisopropyl) phosphate | |
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Melting Point |
-42 °C | |
| Record name | Tri-(2-chloroisopropyl) phosphate | |
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Environmental Occurrence and Distribution of Tcpp in Scholarly Investigations
Detection and Quantification of TCPP in Environmental Matrices
Scientific investigations have consistently identified TCPP in various environmental samples, including air, water, and dust. nih.gov Its presence is noted in both indoor and outdoor settings, often at significant concentrations. fera.co.uk
Atmospheric Presence and Long-Range Transport Phenomena
TCPP is frequently detected in the atmosphere, a testament to its volatility and persistence. nih.gov Studies have shown that it can be transported over long distances, far from its original sources. canada.ca
Indoor environments, such as homes and offices, consistently show higher concentrations of TCPP compared to outdoor air, indicating significant indoor sources. researchgate.net The compound is released from a wide array of products, including furniture with polyurethane foam, electronics, and building materials. gvchem.comresearchgate.net
Research has demonstrated a direct correlation between the presence of products containing TCPP, like fireproof upholstered furniture, and elevated levels of the compound in indoor air. researchgate.net For instance, one study measured indoor TCPP concentrations ranging from 400 to 880 ng/m³ after the introduction of such furniture. researchgate.net Another study in various indoor environments found total organophosphate flame retardant (OPFR) concentrations to be significantly higher indoors (median of 40.23 ng/m³) than outdoors (median of 5.38 ng/m³), with TCPP being a dominant compound. researchgate.net The use of spray polyurethane foam (SPF) insulation has also been identified as a primary source of indoor TCPP. nist.gov
Interactive Table: Reported Indoor Air Concentrations of TCPP.
TCPP is not confined to indoor environments; it is also a prevalent contaminant in outdoor air. fera.co.uk It has been identified as one of the most abundant organophosphate esters in North American outdoor air. fera.co.uk A study in Toronto, Canada, estimated aggregate emissions of TCPP to the city's air to be approximately 1600 kg per year. fera.co.uk
The presence of TCPP in remote regions like the Arctic provides strong evidence of its capacity for long-range atmospheric transport. canada.carsc.org It has been detected in Arctic air and even in ice cores, indicating its deposition in these pristine environments. rsc.org One study found TCPP to be the flame retardant at the highest concentrations in Arctic air. gvchem.com Research on Canadian high Arctic ice cores revealed that in 2014, the depositional flux of TCPP was 42 μg m⁻². rsc.org The detection of TCPP in remote Arctic locations is attributed to its association with aerosols, which facilitates its transport over vast distances. rsc.orgresearchgate.net
Interactive Table: TCPP in Outdoor and Arctic Environments.
Aquatic System Contamination Studies
TCPP's solubility in water contributes to its widespread presence in various aquatic systems. wa.gov It is routinely found in rivers, lakes, and seawater. wa.gov
Wastewater treatment plants (WWTPs) are identified as a significant source of TCPP in aquatic environments. nih.gov Studies have shown that conventional treatment processes are not effective at completely removing TCPP. wa.gov As a result, it is frequently detected in the final effluent from these plants. fera.co.uk
TCPP is commonly found in surface waters, including rivers and streams. fera.co.uk For example, in a study of urban streams in the Greater Toronto Area, TCPP was detected in 100% of the samples, with concentrations reaching into the μg/L range during high flow periods. fera.co.uk In the United States, a 2006-2007 study of 19 drinking water treatment plants found TCPP in 42% of the source water samples with a mean concentration of 180 ng/L, and in 28% of the finished drinking water with a mean of 210 ng/L. wa.gov A more recent study in New York State detected TCPP in 91% of tap water samples, with a mean concentration of 11.6 ng/L. wa.gov
Interactive Table: TCPP Concentrations in Wastewater and Surface Water.
The contamination of TCPP extends to marine environments. researchgate.net A comprehensive study of the River Elbe estuary and the German Bight (North Sea) found TCPP to be the dominant organophosphate, with concentrations ranging from 40-250 ng/L in the Elbe and 3-28 ng/L in the German Bight. bohrium.com The riverine input of organophosphates into the North Sea from major tributaries was estimated to be about 50 tons per year. bohrium.com TCPP has also been detected in marine food sources like fish, crab, and mussels at concentrations of 0.2–17 μg/kg, highlighting a pathway for its entry into the marine food web. nih.gov
Interactive Table: TCPP Concentrations in Marine Environments.
Drinking Water Detection
TCPP is frequently detected in drinking water sources. gvchem.comhealthvermont.gov Studies in various countries have reported its presence in tap water, purified water, and bottled water. researchgate.net In a study of tap water from Shanghai, China, TCPP was a primary organophosphate flame retardant (OPFR) found, with mean concentrations of 20.0 ng/L and 33.4 ng/L in two different studies. mdpi.com Similarly, research in Korea on 127 drinking water samples, including tap, purified, and bottled water, found TCPP among the predominant OPFR compounds. researchgate.net The total concentration of all OPFRs in these samples ranged from below the method detection limit to 1660 ng/L, with a median of 48.7 ng/L. researchgate.net
The table below summarizes findings from various studies on TCPP detection in drinking water.
| Location/Study | Water Type | TCPP Concentration | Citation |
| Shanghai, China | Tap Water | Mean: 20.0 ng/L & 33.4 ng/L | mdpi.com |
| Korea | Drinking Water (Tap, Purified, Bottled) | Predominant OPFR; Total OPFRs up to 1660 ng/L | researchgate.net |
| River Ruhr, Germany | Untreated Surface Water | 50-150 ng/L | nih.gov |
| River Ruhr, Germany | Treated Drinking Water | <0.3-3 ng/L | nih.gov |
| Various Countries | Drinking Water | Detected | nih.govresearchgate.net |
Soil and Sediment Investigations
TCPP has been identified in soil and sediment, often as a result of industrial contamination and leaching from products. nih.govcdc.gov Phosphate (B84403) ester levels, including compounds like TCP, have been found in river sediments of industrial areas at concentrations of 0.1–1 μg/g. cdc.gov Specific studies in Japan have detected TCP in sediments with levels ranging from 4 to 2,160 ng/g. cdc.gov In the Detroit River, TCP was reported in sediments at concentrations between 0.23 and 1.3 mg/kg. cdc.gov
The mobility of TCPP in soil is a key factor in its potential to contaminate groundwater. cdc.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for TCPP is reported as 2,591, which indicates a relatively low leaching potential compared to more mobile compounds like TCEP (Koc of 151). cdc.gov Despite this, TCPP's persistence is a concern; it showed no decrease in concentration in landfill leachate after 80 days under aerobic conditions. cdc.gov One study investigating the impact of TCPP on pakchoi grown in soil found that planting the vegetable could significantly reduce the bioavailable portion of TCPP in the soil, with removal rates of 39.9%-54.1% for the bioavailable fraction. nih.gov
The following table presents data on TCPP concentrations found in soil and sediment from various research investigations.
| Location/Study | Matrix | TCPP/TCP Concentration | Citation |
| Industrial Areas (General) | River Sediments | 0.1–1 μg/g | cdc.gov |
| Japan | Sediments | 4–2,160 ng/g | cdc.gov |
| Detroit River, USA | Sediments | 0.23–1.3 mg/kg | cdc.gov |
| Pakchoi Cultivation Study | Soil (Initial Concentrations) | 10, 100, 500, 1000 μg/kg | nih.gov |
| Various Locations | Soil & Sediment | Detected | nih.govresearchgate.net |
Presence in Biota and Bioaccumulation Potential
TCPP has been detected in various organisms, indicating its entry into the food web. nih.govnih.gov However, data from aquatic biota suggest that TCPP is not significantly bioaccumulative. nih.gov A study on the flame retardant's effects on the earthworm Eisenia fetida showed that environmentally relevant concentrations could inhibit growth and reproduction. researchgate.net Another study investigated the uptake of TCPP by pakchoi plants from soil, finding that it was easily transferred from the roots to the leaves, with a translocation factor as high as 12.6. nih.gov The highest concentrations found in the roots, stems, and leaves were 275.9, 80.0, and 2126.3 μg/kg, respectively. nih.gov
Research using an integrated proteomic and metabolomic approach on rockfish (Sebastes schlegeli) exposed to TCPP revealed significant alterations in proteins and metabolites involved in key biological pathways, including neurotransmission and detoxification. nih.gov Studies on human populations have detected TCPP and its metabolites in various biological samples, including plasma, urine, and breast milk, confirming human exposure. nih.govnih.govgvchem.comnih.gov Limited genotoxicity studies have been conducted, but TCPP is considered a potential carcinogen. nih.gov
Sources and Pathways of TCPP Release into the Environment for Research Analysis
The release of TCPP into the environment stems from both its production and its use in a wide array of products. nih.gov It is an additive flame retardant, meaning it is not chemically bound to the materials it is used in, which facilitates its escape into the environment. gvchem.comatamanchemicals.com
Industrial Production and Waste Effluents
TCPP is produced in a closed system by reacting phosphorus oxychloride with propylene (B89431) oxide. nih.govwho.int In 2014, the United States manufactured approximately 43 million pounds of TCPP. nih.gov While production in closed systems is designed to minimize environmental release, TCPP can enter the environment from industrial sites and through wastewater. nih.govoecd.org
Wastewater treatment plants (WWTPs) are considered a primary source of TCPP in natural water bodies. nih.gov Studies have shown that many treatment facilities can only remove a small portion of TCPP from wastewater. health.state.mn.us Consequently, it is detected in both wastewater influent and effluent. gvchem.comhealth.state.mn.us This leads to its presence in surface waters that receive treated sewage. cdc.gov
Migration from Consumer Products and Building Materials
A significant pathway for TCPP entering the environment, particularly indoor environments, is its migration from consumer products and building materials. gvchem.comnih.gov As an additive plasticizer, TCPP can be released from products over time through volatilization and abrasion, contaminating indoor air and dust. gvchem.comdiva-portal.org This is a primary route of human exposure. nih.gov Products containing TCPP include textiles, paints, coatings, adhesives, and electronics. nih.govnih.gov
The main application of TCPP is as a flame retardant in flexible and rigid polyurethane (PU) foams. mdpi.comnih.govatamanchemicals.comwho.int These foams are used extensively in furniture, construction materials, and automotive components. nih.govnih.govmade-in-china.commade-in-china.com
Flexible Polyurethane Foam: Used in upholstered furniture and mattresses, TCPP content in furniture foam has been reported to be between 0.5-22% by weight. nih.govatamanchemicals.com
Rigid Polyurethane Foam: Used for insulation in construction, TCPP is a key additive to improve fire resistance. nih.govcortexch.comtandfonline.com Studies on spray polyurethane foam (SPF) have identified TCPP as the most commonly emitted flame retardant. nih.gov Research indicates that TCPP emissions from SPF are dependent on factors like temperature and airflow. nih.gov One study found that do-it-yourself spray foams contained TCPP levels ranging from 0.9% to 30% by weight. researchgate.net
The release of TCPP from these foams is a continuous process. gvchem.comyu.edu.jo A study on the kinetics of TCPP release from PU foam found that it follows first-order kinetics and is enhanced by thermal and UV aging. yu.edu.jo This migration from widely used foam products contributes significantly to its status as a ubiquitous contaminant in indoor and outdoor environments. gvchem.commdpi.com
Textiles, Paints, Coatings, Adhesives, and Electronics
Tris(1-chloro-2-propyl) phosphate (TCPP) is a widely utilized additive flame retardant, incorporated into a variety of consumer and industrial products to meet flammability standards. nih.govnih.govnih.gov Its presence has been documented in numerous scholarly investigations focusing on textiles, paints, coatings, adhesives, and electronics.
Textiles: TCPP is frequently applied to textiles to enhance their fire resistance. nih.govatamanchemicals.com This is particularly common in materials used for furniture upholstery, curtains, and automotive interiors. Scholarly sources and industry reports indicate that the concentration of TCPP in these products can vary significantly. For instance, in fabrics, textiles, and leather products, the maximum concentration of TCPP can range from 30% to 60% by weight. atamanchemicals.com In the context of furniture, where textiles are used in conjunction with polyurethane foam, detection rates of TCPP in the foam have been reported to be between 0.5% and 22% by weight. atamanchemicals.com For baby products containing foam, the concentration has been found to be between 1% and 14% by weight. wa.gov
Interactive Data Table: Concentration of TCPP in Textiles and Related Foams
| Product Category | TCPP Concentration (% by weight) | Source(s) |
| Fabrics, Textiles, and Leather Products | 30 - 60 (maximum) | atamanchemicals.com |
| Furniture Foam | 0.5 - 22 | atamanchemicals.com |
| Baby Product Foam | 1 - 14 | wa.gov |
Paints, Coatings, and Adhesives: TCPP is also incorporated into paints, coatings, and adhesives to provide flame retardant properties to the surfaces and materials to which they are applied. nih.govnih.govnih.gov It is used in various types of coatings, including those for building materials and industrial applications. researchgate.net While its use in these applications is well-documented, specific concentration ranges in final paint, coating, and adhesive formulations are not extensively detailed in publicly available scholarly literature. The primary function of TCPP in these products is to inhibit combustion and slow the spread of flames on the coated or bonded materials. researchgate.net
Electronics: The use of TCPP as a flame retardant extends to the electronics industry. nih.govnih.govnih.gov It is added to the plastics used in the housings of electronic devices and in components such as circuit boards to reduce the risk of fire. nih.gov As with paints and adhesives, while the presence of TCPP in electronic products is confirmed by research, specific quantitative data on its concentration levels within these goods are not widely available in scientific papers.
Atmospheric Deposition and Snow/Ice as Sinks
Tris(1-chloro-2-propyl) phosphate can be released into the environment from manufactured products and subsequently undergo atmospheric transport. researchgate.net As a result, it is detected in various environmental compartments, including the atmosphere, and can be deposited in remote regions, where snow and ice can act as environmental sinks.
Scholarly investigations, particularly in the Arctic, have provided detailed findings on the atmospheric deposition of TCPP. A study of ice cores from the Canadian High Arctic has quantified the depositional flux and concentration of TCPP, revealing its long-range transport and accumulation in polar regions.
One such study found that in the Devon Ice Cap, the annual depositional flux of total organophosphate esters (OPEs) in 2014 was 81 μg m⁻², with TCPP being a dominant compound at 42 μg m⁻². rsc.org The research also highlighted an exponentially increasing depositional flux of TCPP, with a doubling time of approximately 4.1 years. rsc.org At a more northern location, the Mt. Oxford icefield, the annual total OPE flux in 2016 was lower at 5.3 μg m⁻², with TCPP and tris(2-butoxyethyl) phosphate each contributing 1.5 μg m⁻². rsc.org
Interactive Data Table: Atmospheric Deposition and Concentration of TCPP in Arctic Ice Cores
| Location | Year | Annual Depositional Flux of TCPP (μg m⁻²) | Concentration in Ice (ng L⁻¹) | Source(s) |
| Devon Ice Cap, Canada | 2014 | 42 | Not explicitly stated for this flux | rsc.org |
| Mt. Oxford icefield, Canada | 2016 | 1.5 | Not explicitly stated for this flux | rsc.org |
| Devon Ice Cap, Canada | 2015 | Not explicitly stated | 158 (median) | Not explicitly stated |
These findings from ice core records demonstrate that TCPP is subject to atmospheric transport and is deposited in remote ecosystems. The accumulation of TCPP in snow and ice serves as a long-term record of its environmental presence and highlights the potential for its release into aquatic systems during melting events.
Environmental Fate and Transport Mechanisms of Tcpp in Academic Inquiry
Degradation Pathways and Kinetics
The degradation of TCPP in environmental and engineered systems follows several pathways, with kinetics that are highly dependent on the specific conditions and technologies employed. In many advanced treatment processes, the degradation follows pseudo-first-order kinetics. nih.govnih.gov For instance, in the UV/H₂O₂ process, TCPP is effectively degraded, with the second-order rate constant for the reaction between TCPP and the hydroxyl radical determined to be 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹. nih.govresearchgate.net Similarly, the photocatalytic degradation of TCPP using a TiO₂-001/UV process also adheres to pseudo-first-order kinetic reactions. nih.govtandfonline.com
Biodegradation Studies and Persistence Assessment
The persistence of TCPP in the environment is a key concern. It is generally considered resistant to natural biodegradation processes, with an estimated environmental half-life exceeding 60 days. nih.govhealthvermont.gov Standard biodegradation assays have shown that TCPP does not readily biodegrade. oecd.org This resistance to breakdown contributes to its widespread presence in water bodies and soil. nih.gov
However, recent research has demonstrated that specific microbial strains can degrade TCPP under controlled conditions. A notable example is the novel strain Amycolatopsis sp. FT-1, which has proven to be an efficient TCPP degrader. documentsdelivered.comnih.gov In one study, this strain achieved 100% degradation efficiency under optimized conditions. documentsdelivered.comnih.gov The biodegradation pathway involves the transformation of TCPP into diester, monoester, and ketone products through hydrolysis by phosphoesterase and oxidation. documentsdelivered.comnih.gov
**Table 1: Optimized Conditions for TCPP Biodegradation by *Amycolatopsis sp. FT-1***
| Parameter | Optimal Value |
|---|---|
| Glucose Concentration | 6.0 g/L |
| TCPP Concentration | 1.1 mg/L |
| pH | 6.3 |
| Temperature | 35 °C |
This table summarizes the optimal conditions for achieving maximum (100%) biodegradation efficiency of TCPP by the bacterial strain Amycolatopsis sp. FT-1, as identified in recent studies. documentsdelivered.comnih.gov
Advanced Oxidation Processes (AOPs) for TCPP Degradation
Given TCPP's resistance to conventional water treatments like biological processes and simple UV irradiation, Advanced Oxidation Processes (AOPs) have been extensively investigated as a more effective removal strategy. nih.govresearchgate.netelsevierpure.com AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down persistent organic pollutants like TCPP. mdpi.comdoi.org
The UV/H₂O₂ process is a prominent AOP for TCPP degradation. In this method, the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet light generates powerful hydroxyl radicals that attack the TCPP molecule. nih.govelsevierpure.com Studies have shown that TCPP is effectively degraded through this process, following pseudo-first-order kinetics. nih.govresearchgate.net The primary degradation mechanism is identified as OH-radical-induced hydroxylation. nih.govresearchgate.net The efficiency of this process is influenced by factors such as the concentration of H₂O₂, pH, and the presence of other water components like bicarbonate, nitrate, and humic acid, which can scavenge the hydroxyl radicals. nih.govelsevierpure.com During a 12-hour UV/H₂O₂ reaction, approximately 64.2% of the total organic carbon in TCPP can be mineralized. nih.govresearchgate.net
A novel approach for degrading TCPP involves the synergistic use of persulfate (PS) and zero-valent iron (ZVI) in a mechanochemical (MC) process. researchgate.netresearchgate.net This solvent-free, solid-phase method uses ball milling to activate a dual degradation pathway. researchgate.net ZVI activates persulfate to produce hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which are powerful oxidizing agents. researchgate.netnih.govnih.gov Concurrently, ZVI itself acts as a reducing agent, facilitating reductive dechlorination of the intermediate products. researchgate.net
This combined oxidative and reductive process has demonstrated high efficiency, with studies showing 96.5% degradation of TCPP after two hours of milling. researchgate.netresearchgate.net The process leads to the release of chloride (Cl⁻), sulfate (SO₄²⁻), and phosphate (B84403) (PO₄³⁻) ions from the parent molecule. researchgate.netresearchgate.net
Table 2: TCPP Degradation Efficiency in a Mechanochemical ZVI/Persulfate System
| Milling Time | TCPP Degradation | Cl⁻ Release | SO₄²⁻ Release | PO₄³⁻ Release | Mineralization Rate |
|---|---|---|---|---|---|
| 2 hours | 96.5% | 63.16% | 50.39% | 42.01% | 35.87% |
This table presents the degradation and mineralization results for TCPP after 2 hours in a mechanochemical system using zero-valent iron and persulfate as co-milling agents. researchgate.netresearchgate.net
Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) as a photocatalyst, is another effective AOP for TCPP removal. nih.govtandfonline.comtandfonline.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs, leading to the formation of hydroxyl radicals, which are the main reactive species responsible for degradation. nih.govresearchgate.net
Studies using TiO₂ nanosheets with exposed (001) crystal planes have shown high photocatalytic activity, achieving 95% removal of TCPP in 360 minutes under optimized conditions. nih.govtandfonline.com The degradation process decomposes TCPP into smaller organic molecules, eventually mineralizing them into carbon dioxide and water, along with the release of phosphate and chloride ions. nih.govtandfonline.com The efficiency of photocatalytic degradation is sensitive to parameters such as initial pH, catalyst dosage, and initial TCPP concentration. tandfonline.comresearchgate.net
Identification and Toxicity of Degradation Products and Metabolites
The degradation of TCPP results in the formation of various transformation products and metabolites, the nature of which depends on the degradation pathway.
Biodegradation by Amycolatopsis sp. FT-1 transforms TCPP into diester, monoester, and ketone products. nih.gov Luminescent bacteria tests have confirmed that the biotoxicity of TCPP is significantly reduced following this biodegradation process. documentsdelivered.comnih.gov
In contrast, the mechanochemical process with ZVI and persulfate, while highly effective at degrading TCPP, results in intermediate organochloride products that retain some toxicity. researchgate.net Despite a high degradation rate of the parent compound, the mineralization is incomplete (around 35.87%), and the remaining intermediates have shown evidence of toxicity. researchgate.net
Human biomonitoring studies have identified key metabolites of TCPP in urine, namely bis(1-chloro-2-propyl) phosphate (BCIPP) and bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP). nih.gov While TCPP itself is considered harmful to various aquatic organisms and may pose risks to human health, the toxicity of its various environmental and metabolic transformation products remains an active area of research. nih.govscbt.comresearchgate.net
Environmental Transport Modeling and Characterization
Mathematical models are essential tools for predicting the environmental distribution and long-range transport potential of chemicals like TCPP. epa.gov These models integrate the physicochemical properties of the compound with environmental parameters to simulate its movement and persistence in different environmental media. epa.gov For instance, the Indoor Environmental Concentrations in Buildings with Conditioned and Unconditioned Zones (IECCU) model, developed by the U.S. Environmental Protection Agency (USEPA), has been used to predict airborne concentrations of TCPP in indoor environments. nih.gov Such models are crucial for estimating human exposure, as indoor air and dust are significant exposure pathways. nih.gov
TCPP's presence in the atmosphere, even in remote regions like the Antarctic, the Arctic, and high mountains, suggests its potential for long-range atmospheric transport. aaqr.org This transport occurs with TCPP in the gas phase or adsorbed onto atmospheric particles. nih.govpops.int The partitioning between these phases is a key factor influencing its atmospheric residence time and transport distance. pops.int
Studies have shown that chloroalkyl-OPFRs, including TCPP, are dominant in the atmosphere and tend to partition more to the particulate phase. aaqr.org This association with particles can increase its persistence in the environment. nih.gov Meteorological conditions such as temperature, wind, and solar radiation significantly influence atmospheric processes like photodegradation, gas-particle partitioning, and deposition. aaqr.org While direct photodegradation is a potential removal pathway, the presence of atmospheric water can have a complex effect. One study revealed that water can inhibit the degradation of TCPP initiated by hydroxyl radicals, potentially prolonging its atmospheric lifetime from hours to several days. nih.gov
Deposition, both wet (in rain and snow) and dry, is the primary mechanism for removing TCPP from the atmosphere and transferring it to terrestrial and aquatic ecosystems. pops.int The deposition of airborne microplastics, which can carry adsorbed chemicals, is another potential transport pathway that is gaining research interest. researchgate.netstrath.ac.ukcodos.orgnih.gov
Table 1: Factors Influencing Atmospheric Transport and Deposition of TCPP
| Factor | Influence on TCPP Transport and Deposition | Research Findings |
| Physicochemical Properties | Governs partitioning between gas and particle phases, and atmospheric lifetime. | TCPP is a volatile compound. aaqr.org It tends to partition to the particulate phase in the atmosphere. aaqr.org |
| Meteorological Conditions | Affects transport distance, dispersion, and deposition rates. | Transport is influenced by wind speed and direction. aaqr.orgpops.int Rainfall can enhance the deposition of particle-bound TCPP. codos.org |
| Atmospheric Chemistry | Determines degradation rates and formation of transformation products. | Reaction with hydroxyl radicals is a degradation pathway. nih.gov The presence of water can inhibit this degradation. nih.gov |
| Deposition Processes | Removes TCPP from the atmosphere and deposits it onto surfaces. | Occurs through both wet and dry deposition. pops.int |
Aquatic Transport Dynamics
Once deposited into aquatic environments, the fate of TCPP is governed by its water solubility, partitioning behavior, and degradation rates. nih.govatamanchemicals.com TCPP has a relatively low water solubility and a log octanol-water partition coefficient (Log Kow) of 2.59, indicating a moderate potential to sorb to organic matter in sediment and biota. nih.govoecd.org
Studies have detected TCPP in various water bodies, including surface water, groundwater, and drinking water. nih.gov Wastewater treatment plants are considered a significant source of TCPP in natural waters. nih.gov In aquatic systems, TCPP can be transported in the water column or partition to sediment. acs.org Dated sediment cores from the Great Lakes have shown increasing depositional fluxes of TCPP over time, suggesting that sediments can act as a long-term sink and a potential secondary source of this contaminant. acs.org The concentration of TCPP in sediment has been linked to the organic carbon content of the sediment. acs.org
Degradation of TCPP in water can occur through processes like hydrolysis and photodegradation, although it is considered to be relatively recalcitrant. nih.govnih.gov Advanced oxidation processes, such as UV/H₂O₂, have been shown to effectively degrade TCPP in water through reactions with hydroxyl radicals. nih.gov
Table 2: Aquatic Transport and Fate Parameters of TCPP
| Parameter | Value/Characteristic | Significance |
| Water Solubility | 1.6 g/L | Influences its concentration in the water column. made-in-china.com |
| Log Kow | 2.59 | Indicates moderate potential for sorption to sediment and biota. nih.govoecd.org |
| Sediment Partitioning | Higher concentrations in sediment with higher organic carbon content. | Sediments act as a sink and potential long-term source. acs.org |
| Degradation | Relatively persistent in water, but can be degraded by advanced oxidation processes. | Affects its overall persistence in aquatic environments. nih.govnih.gov |
Soil Mobility and Leaching
The transport of TCPP in soil is primarily controlled by its sorption to soil particles. nih.gov Chemicals with low mobility in soil are less likely to leach into groundwater. nih.gov The sorption of organic compounds like TCPP is often related to the organic matter content of the soil. researchgate.net
Studies on the mobility of other organic compounds have shown that sorption is a key factor influencing their leaching potential. researchgate.netnih.gov For instance, the mobility of herbicides has been observed to be lower in soils with higher sorption capacities. researchgate.net Similarly, the sorption of another contaminant, TNT, was significantly increased by amending the soil with monopotassium phosphate, which in turn reduced its mobility and leachability. nih.gov
While specific data on the leaching of TCPP in different soil types is limited, its physicochemical properties suggest that it is not expected to be highly mobile in soil. nih.gov However, its presence in soil has been documented, and its uptake by plants has been observed. researchgate.netnih.gov One study found that TCPP could be taken up by pakchoi from the soil and translocated to its leaves. nih.gov This indicates that even if its mobility is limited, it can still enter the food chain through plant uptake. The bioavailability of TCPP in soil is an important factor, with one study reporting that a significant fraction of TCPP in soil was bioavailable. nih.gov
Table 3: Factors Affecting Soil Mobility and Leaching of TCPP
| Factor | Influence on TCPP in Soil | Research Insights |
| Sorption | Reduces mobility and leaching potential. | TCPP is not expected to be highly mobile in soil due to sorption. nih.gov |
| Soil Properties | Organic matter content influences sorption capacity. | Higher organic matter generally leads to greater sorption of organic compounds. researchgate.net |
| Bioavailability | The fraction of TCPP available for uptake by organisms. | A significant portion of TCPP in soil can be bioavailable. nih.gov |
| Plant Uptake | A pathway for TCPP to enter the food chain. | TCPP has been shown to be taken up by plants from the soil. nih.gov |
Ecotoxicological Research on Tcpp: Impacts on Non Human Biota
Effects on Aquatic Organisms
TCPP has been shown to be harmful to aquatic organisms. capes.gov.br Research has increasingly focused on understanding the specific toxicological effects of this compound on various species, revealing a range of adverse outcomes from the molecular to the organismal level.
Fish Models (e.g., Zebrafish, Gilthead Seabream)
Fish, as key components of aquatic ecosystems, have been central to investigating the ecotoxicology of TCPP. The zebrafish (Danio rerio) has been a primary model organism, providing extensive data on the compound's effects. Studies on the gilthead seabream (Sparus aurata), an important marine species, have also begun to shed light on the impacts of TCPP in marine environments.
Exposure to TCPP has been demonstrated to cause significant neurodevelopmental toxicity and subsequent behavioral abnormalities in fish. In zebrafish, TCPP exposure leads to abnormal locomotor behavior, including decreased activity in the dark and less sensitive responses to sound and light stimuli in larvae. nih.gov Chronic exposure in adult zebrafish has been linked to anxiety-like behavior, increased panic, and diminished capacity for discrimination and risk avoidance. nih.gov Furthermore, long-term stress from TCPP can result in unsociable and solitary behaviors, alongside severe reductions in memory and cognitive function. nih.gov The underlying molecular mechanisms for these behavioral changes are attributed to histopathological injury to the diencephalon, changes in the transcription and expression of nerve-related genes, and inhibition of acetylcholinesterase (AChE) activity. nih.gov
While extensive research on the neurodevelopmental effects of TCPP has been conducted on zebrafish, specific studies on gilthead seabream are more limited. However, research on other organophosphate flame retardants suggests that they can have neurotoxic effects on fish, including the disruption of neurotransmitter systems. cncb.ac.cn
TCPP exposure can lead to significant metabolic disruption and oxidative stress in fish. In zebrafish, TCPP has been shown to cause notable lipid metabolism dysfunction, leading to obesity and excessive lipid accumulation in the liver. nih.gov Mechanistically, TCPP induces the overexpression of genes related to adipogenesis while suppressing those involved in fatty-acid β-oxidation. nih.gov This imbalance between lipid synthesis and expenditure triggers oxidative damage and an inflammatory response by disrupting the antioxidant system. nih.gov
In juvenile gilthead seabream, dietary exposure to TCPP has been found to cause metabolic disruption and severe oxidative damage, irrespective of the exposure dose. cncb.ac.cn Biomarkers indicated effects on both antioxidant defense mechanisms, such as catalase (CAT) and glutathione (B108866) S-transferase (GST) activities, and metabolism, as seen through changes in citrate (B86180) synthase (CS) and lactate (B86563) dehydrogenase (LDH) activities. cncb.ac.cn
Interactive Table: Effects of TCPP on Metabolic and Oxidative Stress Biomarkers in Fish
| Species | Biomarker | Effect | Reference |
|---|---|---|---|
| Zebrafish (Danio rerio) | Lipid Accumulation | Increased in liver | nih.gov |
| Zebrafish (Danio rerio) | Adipogenesis Genes | Over-expression | nih.gov |
| Zebrafish (Danio rerio) | Fatty-acid β-oxidation Genes | Suppressed expression | nih.gov |
| Zebrafish (Danio rerio) | Oxidative Damage | Triggered by disrupted antioxidant system | nih.gov |
| Gilthead Seabream (Sparus aurata) | Catalase (CAT) Activity | Affected | cncb.ac.cn |
| Gilthead Seabream (Sparus aurata) | Glutathione S-transferase (GST) Activity | Affected | cncb.ac.cn |
| Gilthead Seabream (Sparus aurata) | Citrate Synthase (CS) Activity | Affected | cncb.ac.cn |
| Gilthead Seabream (Sparus aurata) | Lactate Dehydrogenase (LDH) Activity | Affected | cncb.ac.cn |
| Gilthead Seabream (Sparus aurata) | Lipid Peroxidation (LPO) | Increased levels | cncb.ac.cn |
TCPP has been identified as an endocrine-disrupting chemical (EDC) with the potential to interfere with the reproductive systems of fish. nih.govnih.gov In zebrafish, exposure to TCPP can alter sex hormone balance. researchgate.net Studies on a range of organophosphate flame retardants, including TCPP, have shown that they can increase the synthesis of both 17β-estradiol (E2) and testosterone (B1683101) in H295R cells, a model for steroidogenesis. researchgate.net In zebrafish specifically, exposure to some organophosphates led to increased plasma E2 and testosterone concentrations in females, while in males, testosterone and 11-ketotestosterone (B164220) levels decreased as E2 levels rose. researchgate.net
In gilthead seabream, dietary exposure to TCPP resulted in a significant decrease in vitellogenin (VTG) content at all tested doses, suggesting a potential masculinizing effect. cncb.ac.cn EDCs can have wide-ranging effects on fish reproduction, including altered sex ratios and impaired reproductive success, by mimicking or blocking hormonal signals. nih.govnih.gov
Exposure to TCPP during early life stages can lead to developmental malformations and reduced survival in fish. In zebrafish embryos, exposure to TCPP has been shown to decrease hatching rates by up to 33.3% and increase malformation rates from 15% to 50%. nih.gov These malformations can include hair cell defects and structural deformities of the neuromast, a sensory organ in fish. nih.gov However, some studies have found no significant effects on embryonic survival or development in zebrafish at certain concentrations. researchgate.net In gilthead seabream, high concentrations of TCPP in the diet have been shown to negatively affect growth. cncb.ac.cn While specific studies on TCPP-induced developmental malformations in this species are limited, research on other environmental stressors has shown that factors like temperature can be associated with the development of skeletal abnormalities. researchgate.net
Interactive Table: Developmental and Survival Effects of TCPP in Fish
| Species | Endpoint | Observation | Reference |
|---|---|---|---|
| Zebrafish (Danio rerio) | Hatching Rate | Decreased by up to 33.3% | nih.gov |
| Zebrafish (Danio rerio) | Malformation Rate | Increased from 15% to 50% | nih.gov |
| Zebrafish (Danio rerio) | Specific Malformations | Hair cell defects, neuromast deformity | nih.gov |
| Gilthead Seabream (Sparus aurata) | Growth | Affected by high concentrations | cncb.ac.cn |
Microalgae Species Sensitivity and Growth Inhibition
Microalgae, as primary producers in aquatic food webs, are also susceptible to the toxic effects of TCPP. Studies have shown that TCPP can adversely affect the growth of various microalgae species, with sensitivity varying among them.
Research has demonstrated that both freshwater and marine microalgae are significantly affected by TCPP exposure. All tested microalgae species showed adverse effects on their growth within the first 24 hours of exposure. Among freshwater species, Chlorococcum sp. was identified as the most sensitive. In marine species, Dunaliella tertiolecta and Tisochrysis lutea were both significantly impacted by TCPP. The growth inhibition can be substantial, in some cases reaching 100%. According to established toxicity categories, TCPP is considered highly toxic to Chlorococcum sp., toxic to Dunaliella tertiolecta, and harmful to Scenedesmus rubescens and Tisochrysis lutea.
Interactive Table: Sensitivity of Microalgae Species to TCPP
| Species | Environment | Sensitivity/Effect | Reference |
|---|---|---|---|
| Chlorococcum sp. | Freshwater | Highly sensitive, significant growth inhibition | |
| Scenedesmus rubescens | Freshwater | Harmful, lower growth rates | |
| Dunaliella tertiolecta | Marine | Toxic, significantly affected growth | |
| Tisochrysis lutea | Marine | Harmful, significantly affected growth |
Marine Invertebrates (e.g., Ciona intestinalis)
Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), a widely used chlorinated organophosphorus flame retardant, has been identified as a significant contaminant in marine environments. nih.govunimi.it Its impact on marine invertebrates, which are crucial components of benthic communities, has been the subject of ecotoxicological research. nih.govresearchgate.net The ascidian Ciona intestinalis serves as a reliable model organism for these studies. nih.govunimi.it
Embryogenesis and Nervous System Development Impacts
Exposure to TCPP has been shown to have detrimental effects on the embryonic development of Ciona intestinalis. nih.govunimi.it Research indicates that this pollutant disrupts both muscle and nervous system development in the larvae of this marine invertebrate. nih.govunimi.itresearchgate.net The observed malformations are similar to those caused by other flame retardants in various animal models, suggesting a potential common mechanism of action. nih.govunimi.it
Studies have demonstrated a dose-dependent increase in the percentage of malformed and dead larvae with increasing TCPP concentrations. researchgate.net In one study, exposure to TCPP resulted in significant morphological abnormalities in C. intestinalis larvae. researchgate.net Another study highlighted that while TCPP specifically affected myogenesis (muscle formation) in C. intestinalis, it did not appear to impact neural differentiation. tandfonline.com However, the potential for bioaccumulation and additive toxicity from this pollutant makes these findings significant. tandfonline.com
Interestingly, a comparative study between Ciona intestinalis and a closely related species, Ciona robusta, revealed differing sensitivities to TCPP. tandfonline.com C. robusta showed a higher susceptibility to the teratogenic (developmental malformation) effects of TCPP. tandfonline.com
Table 1: Effects of TCPP on Ciona intestinalis Embryonic Development
| Endpoint | Observation | Reference |
| General Morphology | Malformations in larvae exposed to TCPP. | researchgate.netresearchgate.net |
| Developmental Success | Increased percentage of malformed and dead larvae with higher TCPP concentrations. | researchgate.net |
| Muscle Development | Altered myogenesis. | tandfonline.com |
| Nervous System Development | Disrupted nervous system development. | nih.govunimi.it |
| Neural Differentiation | No observed effects on neural differentiation. | tandfonline.com |
Bacteria (e.g., Aliivibrio fischeri, Escherichia coli)
The ecotoxicological effects of TCPP extend to the microbial level, with studies investigating its impact on various bacterial species.
Genotoxic and Cytotoxic Effects
Research has explored the genotoxic and cytotoxic effects of TCPP on bacteria, utilizing species such as Aliivibrio fischeri and various strains of Salmonella typhimurium (often used in the Ames test for mutagenicity, which can be relevant to Escherichia coli due to their prokaryotic similarities).
In studies using the bioluminescent bacterium Aliivibrio fischeri, TCPP has been classified as a "harmful" compound. mdpi.comresearchgate.netnih.gov The inhibition of bioluminescence in A. fischeri is a key indicator of toxicity. researchgate.net
Regarding genotoxicity, in vitro studies have yielded mixed results. One study evaluating the mutagenic potential of TCPP in several Salmonella typhimurium strains (TA 97a, 98, 100, 102, 104, 1535, 1537, and 1538) found no mutagenic effects, both with and without metabolic activation. bohrium.com Another study also reported a lack of mutagenic effects for TCPP in eight Salmonella strains. nih.gov
However, some research suggests potential cytotoxic effects. For instance, TCPP showed cytotoxicity in V79 hamster fibroblast cells at concentrations above 1 mM in the presence of a metabolic activation system (S9-mix). bohrium.comnih.govresearchgate.net Yet, it did not induce DNA strand breaks in the Comet assay under the same conditions. bohrium.comnih.govresearchgate.net
Table 2: Genotoxic and Cytotoxic Effects of TCPP on Bacteria
| Organism | Test | Finding | Reference |
| Aliivibrio fischeri | Bioluminescence Inhibition | Classified as "harmful". | mdpi.comresearchgate.netnih.gov |
| Salmonella typhimurium | Ames Test | No mutagenic potential observed in multiple strains. | bohrium.comnih.gov |
Effects on Avian Species (e.g., Chicken Embryos)
The impact of TCPP on avian species has been investigated using chicken embryos as a model organism. These studies provide insights into the developmental toxicity and endocrine-disrupting potential of this flame retardant.
Developmental Toxicity and Pipping Success
In ovo exposure to TCPP has been shown to affect the development of chicken embryos. While one study found that TCPP did not reduce pipping success (the process of the chick breaking through the eggshell), it did significantly delay pipping at certain concentrations. researchgate.netoup.com This study also observed a reduction in tarsus (lower leg bone) length at the highest dose. researchgate.netoup.com
Other research on a similar compound, tris(2-chloroisopropyl) phosphate (TCIPP), also demonstrated significant developmental toxicity in early chicken embryos, including reduced survival rates and decreases in various body measurements. nih.goveurekalert.org Studies on another related compound, tris(2-chloroethyl) phosphate (TCEP), also showed reduced survival rates and developmental delays in chicken embryos. nih.gov
Thyroid Hormone Axis Disruption
Evidence suggests that TCPP can disrupt the thyroid hormone (TH) axis, which is critical for normal growth and development in birds. oup.com One study found that TCPP exposure induced the expression of hepatic genes associated with the TH pathway, such as Type I deiodinase. researchgate.netoup.com
While the direct effect of TCPP on plasma thyroid hormone levels was not as pronounced as that of another flame retardant, TDCPP, the observed phenotypic responses to TCPP exposure may still be linked to disruptions in the TH axis. oup.com
Table 3: Effects of TCPP on Chicken Embryos
| Endpoint | Observation | Reference |
| Pipping Success | No reduction in success, but significant delay at certain concentrations. | researchgate.netoup.com |
| Development | Reduced tarsus length at high doses. | researchgate.netoup.com |
| Thyroid Hormone Pathway | Induced expression of hepatic genes related to the TH pathway (e.g., Type I deiodinase). | researchgate.netoup.com |
Gene Expression Alterations related to Xenobiotic Metabolism
Research has shown that TCPP can significantly alter the expression of genes involved in the metabolism of foreign substances (xenobiotics) in aquatic organisms. In a study on avian hepatocytes, exposure to TCPP led to a significant upregulation of CYP2H1 and CYP3A37, genes responsible for phase I metabolism, by 4- to 8-fold and 13- to 127-fold, respectively. flemingcollege.ca Similarly, the expression of UGT1A9, a gene involved in phase II metabolism, was increased by 3.5- to 7-fold. flemingcollege.ca These findings suggest that organisms enhance their metabolic machinery to detoxify and eliminate TCPP.
In the marine mussel Mytilus galloprovincialis, exposure to TCPP resulted in altered expression of genes related to the immune system. nih.gov Specifically, there was a down-regulation of lysozyme (B549824) gene expression, indicating an inhibition of innate immunity. nih.gov Conversely, genes such as TLR, galectin, PGRP, and LITAF, which are involved in immune stress responses, showed a dose-dependent increase in expression. nih.gov
A study on the HepG2 cell line, a human liver cell model, demonstrated that TCPP exposure can decrease the expression and activity of several cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP1B1/CYP2B. researchgate.net This inhibition of key detoxification enzymes could have significant health implications. researchgate.net
Interactive Table: Gene Expression Alterations in Response to TCPP Exposure
| Organism/Cell Line | Gene | Change in Expression | Reference |
| Avian Hepatocytes | CYP2H1 | Upregulation (4- to 8-fold) | flemingcollege.ca |
| Avian Hepatocytes | CYP3A37 | Upregulation (13- to 127-fold) | flemingcollege.ca |
| Avian Hepatocytes | UGT1A9 | Upregulation (3.5- to 7-fold) | flemingcollege.ca |
| Mytilus galloprovincialis | Lysozyme | Down-regulation | nih.gov |
| Mytilus galloprovincialis | TLR, galectin, PGRP, LITAF | Upregulation (dose-dependent) | nih.gov |
| HepG2 cells | CYP1A1, CYP1A2, CYP1B1/CYP2B | Down-regulation | researchgate.net |
Mammalian Ecotoxicology Studies
Liver as a Target Organ
The liver has been identified as a primary target organ for TCPP toxicity in mammalian studies. In vitro studies using human liver microsomes have shown that TCPP is metabolized in the liver, with bis(2-chloro-isopropyl) phosphate (BCIPP) being the major metabolite. nih.gov Research on zebrafish, a model organism often used to predict mammalian responses, revealed that TCPP exposure caused significant lipid metabolism dysfunction, leading to excessive lipid accumulation in the liver. nih.gov This was associated with the over-expression of genes related to adipogenesis and the suppression of genes involved in fatty-acid β-oxidation. nih.gov
Furthermore, studies in chicken embryos exposed to a related compound, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), showed evidence of liver dysfunction, including elevated circulating bile acid levels. nih.gov Gene expression analysis in these embryos suggested a state of cholestatic liver/biliary fibrosis and disrupted lipid and steroid metabolism. nih.gov
Thymic Involution in Offspring
While direct studies on TCPP and thymic involution in offspring are limited, research on related organophosphate flame retardants provides some insight. Developmental exposure to these compounds has been shown to cause overt toxicity. mdpi.com For instance, a study on the developmental toxicity of TCPP in rats did not report teratogenic effects, and the growth and post-natal development of the offspring did not show any effects from the administration of TCPP to the dams. oecd.org However, the potential for more subtle immunotoxic effects, such as thymic involution, warrants further investigation, especially considering the known immune system alterations caused by TCPP in other organisms. nih.gov
Mechanisms of Ecotoxicity
Oxidative Stress Induction
A key mechanism underlying the ecotoxicity of TCPP is the induction of oxidative stress. nih.gov Studies across various organisms have consistently demonstrated that TCPP exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.
In the marine mussel Mytilus galloprovincialis, TCPP exposure significantly enhanced the production of ROS. nih.gov Similarly, in the marine alga Phaeodactylum tricornutum, exposure to the related compound TDCPP led to elevated levels of ROS and lipid peroxidation, despite the stimulation of antioxidant enzymes like glutathione peroxidase and glutathione reductase. researchgate.net
Research on zebrafish has also shown that TCPP-induced lipid metabolism dysfunction triggers oxidative damage by disrupting the antioxidant system. nih.gov In the mussel Mytilus coruscus, co-exposure to TCPP and biodegradable polylactic acid microplastics resulted in significantly increased oxidative stress. nih.gov
Interactive Table: Indicators of Oxidative Stress Induced by TCPP and Related Compounds
| Organism | Compound | Observed Effect | Reference |
| Mytilus galloprovincialis | TCPP | Enhanced reactive oxygen species production | nih.gov |
| Phaeodactylum tricornutum | TDCPP | Elevated levels of reactive oxygen species and lipid peroxidation | researchgate.net |
| Zebrafish (Danio rerio) | TCPP | Oxidative damage due to disrupted antioxidant system | nih.gov |
| Mytilus coruscus | TCPP | Significantly increased oxidative stress | nih.gov |
DNA Damage and Genotoxicity
TCPP has been shown to possess genotoxic potential, causing damage to the genetic material of exposed organisms. A study on human peripheral blood mononuclear cells (PBMCs) revealed that TCPP induced DNA breaks and alkali-labile sites. nih.gov Although the cells were able to effectively repair this damage within a 120-minute period, the initial insult indicates a genotoxic effect. nih.gov Furthermore, TCPP was found to decrease the level of DNA methylation in these cells. nih.gov
While a study cited by the OECD concluded that TCPP is not genetically active, other research contradicts this, highlighting the need for further investigation into its genotoxic potential. oecd.org The observed DNA damage in human cells suggests that TCPP could pose a risk to the genetic integrity of aquatic and terrestrial organisms. nih.gov
Endocrine System Modulation
TCPP has been identified as a potential endocrine-disrupting compound, capable of interfering with hormonal systems in various organisms. nih.govresearchgate.net Research has shown that TCPP and its related compounds can interact with crucial hormone receptors and signaling pathways, leading to adverse effects on reproduction, development, and metabolism. nih.gov
Studies on the zebrafish (Danio rerio), a common model organism in aquatic toxicology, have revealed that exposure to TCPP can disrupt the hypothalamic-pituitary-gonadal (HPG) axis. This disruption can lead to reproductive toxicity, including impaired gender differentiation, reduced egg-laying capacity, and diminished quality of offspring. Histological examinations of zebrafish gonads have shown an abnormal increase in immature oocytes in females and a decrease in mature sperm count and integrity in males. Molecular docking studies suggest that TCPP has a strong affinity for estrogen receptors, and exposure has been linked to imbalanced sex hormones and increased estrogen receptor expression.
Furthermore, the structurally similar flame retardant, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), has been shown to alter the transcriptional profiles of genes involved in several receptor-centered networks in zebrafish embryos and larvae. These include the aryl hydrocarbon receptors (AhRs), peroxisome proliferator-activated receptor alpha (PPARα), estrogenic receptors (ERs), and thyroid hormone receptor alpha (TRα). nih.gov Specifically, research has demonstrated that both TDCPP and another organophosphate flame retardant, triphenyl phosphate (TPhP), can disrupt the synthesis of 17β-estradiol (E2). researchgate.net While TPhP acts as an agonist for estrogen receptor α (ERα), TDCPP functions as an antagonist. researchgate.net However, both compounds were found to activate the estrogen pathway through the G protein-coupled estrogen receptor (GPER). researchgate.net
The table below summarizes key findings on the endocrine-disrupting effects of TCPP and related compounds on non-human biota.
| Organism | Compound | Observed Effects | Reference |
| Zebrafish (Danio rerio) | TCPP | Disruption of the HPG axis, reproductive toxicity, altered sex hormone levels, increased estrogen receptor expression. | |
| Zebrafish (Danio rerio) | TDCPP | Altered mRNA expression in AhR, PPARα, ER, and TRα gene networks. nih.gov | nih.gov |
| In vitro (H295R cells) | TDCPP & TPhP | Promotion of 17β-estradiol (E2) synthesis. researchgate.net | researchgate.net |
| In vitro (SKBR3 cells) | TDCPP & TPhP | Activation of the estrogen pathway via G protein-coupled estrogen receptor (GPER). researchgate.net | researchgate.net |
Neurotoxicity Pathways
Exposure to TCPP has been demonstrated to induce neurodevelopmental toxicity and abnormal locomotor behavior in aquatic organisms. nih.gov In zebrafish larvae, TCPP exposure has been linked to decreased locomotive activity, particularly in dark conditions, and slower or insensitive responses to light and sound stimuli. nih.gov Chronic exposure in adult zebrafish has resulted in anxiety-like behaviors, reduced risk avoidance, and impaired memory and cognitive function. nih.gov
The molecular mechanisms underlying TCPP's neurotoxicity involve the abnormal expression of crucial neurodevelopmental genes. nih.gov Studies in zebrafish have identified altered expression of genes such as pax6a, nova1, sox11b, syn2a, foxo3a, and robo2 following TCPP exposure. nih.gov These genes play vital roles in the development and function of the nervous system.
The potential neurotoxic mechanisms of TCPP and related compounds include the alteration of neurotransmitter levels, induction of oxidative stress leading to neural damage, disruption of neural signaling pathways, and neuroinflammation. nih.gov For instance, a study on the mussel Mytilus coruscus showed that TCPP exposure led to neurotoxicity, as indicated by changes in acetylcholinesterase (AChE) activity. nih.gov Another organophosphate flame retardant, tris(2-chloroethyl) phosphate (TCEP), has also been shown to cause neurobehavioral toxicity in zebrafish larvae. nih.gov
The following table details research findings on the neurotoxic effects of TCPP.
| Organism | Observed Effects | Affected Genes/Pathways | Reference |
| Zebrafish (Danio rerio) | Decreased locomotive activity, anxiety-like behavior, impaired memory and cognition. nih.gov | Abnormal expression of pax6a, nova1, sox11b, syn2a, foxo3a, robo2. nih.gov | nih.gov |
| Mussel (Mytilus coruscus) | Neurotoxicity, indicated by altered acetylcholinesterase (AChE) activity. nih.gov | Acetylcholinesterase activity. nih.gov | nih.gov |
| Zebrafish (Danio rerio) | Developmental neurotoxicity, changes in locomotor activity. nih.gov | Not specified. | nih.gov |
Cellular Damage and Apoptosis
TCPP exposure can lead to cellular damage and induce apoptosis (programmed cell death) in various non-human organisms and cell lines. A primary mechanism underlying this toxicity is the induction of oxidative stress through the excessive production of reactive oxygen species (ROS).
In early embryonic development of zebrafish, TCPP has been shown to cause excessive apoptosis and ROS accumulation. nih.gov This is accompanied by the abnormal expression of apoptosis-related genes such as baxa (pro-apoptotic) and bcl2a (anti-apoptotic), and casp8. nih.gov Similarly, in human skin keratinocytes (HaCaT cells), TCPP exposure promoted the generation of intracellular ROS and triggered DNA damage, evidenced by an increase in phosphorylated histone H2A.X (γH2A.X). nih.govnih.gov This DNA damage can lead to cell cycle arrest, in the case of HaCaT cells at the G1 phase, through the upregulation of p53 and p21. nih.govnih.gov
The related compound, TDCPP, has been shown to induce DNA damage, cell cycle arrest, and apoptosis in murine RAW264.7 macrophage cells. Furthermore, in mouse spermatocyte GC-2 cells, TDCPP induced apoptosis through both the mitochondrial-dependent pathway, involving the release of cytochrome c and activation of caspases-9 and -3, and through endoplasmic reticulum (ER) stress. nih.gov Studies on human erythrocytes have also shown that TCPP can increase ROS levels, leading to hemolysis (destruction of red blood cells) and eryptosis (suicidal death of red blood cells). nih.gov
The table below summarizes the research findings on cellular damage and apoptosis induced by TCPP.
| Organism/Cell Line | Observed Effects | Key Molecular Events | Reference |
| Zebrafish (Danio rerio) Embryos | Excessive apoptosis and ROS accumulation. nih.gov | Abnormal expression of baxa, bcl2a, casp8. nih.gov | nih.gov |
| Human Keratinocytes (HaCaT) | DNA damage, cell cycle arrest, cellular senescence. nih.govnih.gov | Increased ROS, upregulation of p53 and p21. nih.govnih.gov | nih.govnih.gov |
| Mouse Spermatocytes (GC-2) | Apoptosis. nih.gov | Mitochondrial-dependent pathway (cytochrome c release, caspase-9/3 activation), ER stress. nih.gov | nih.gov |
| Human Erythrocytes | Increased ROS, hemolysis, eryptosis. nih.gov | Increased ROS and methemoglobin levels. nih.gov | nih.gov |
Impairment of Lipid Metabolism
Research indicates that TCPP can significantly impair lipid metabolism in aquatic organisms. In zebrafish, exposure to TCPP has been shown to cause a notable dysfunction in lipid metabolism, manifesting as obesity and excessive lipid accumulation in the liver. nih.gov
Mechanistically, TCPP induces the over-expression of genes involved in adipogenesis (the formation of fat cells) while suppressing the expression of genes responsible for fatty-acid β-oxidation (the process of breaking down fatty acids for energy). nih.gov This imbalance between lipid synthesis and expenditure can trigger oxidative damage and an inflammatory response. nih.gov High-throughput transcriptome sequencing has confirmed that TCPP exposure leads to the enrichment of several pathways involved in lipid metabolism. nih.gov
The related compound TDCPP has also been identified as a metabolism-disrupting chemical. In male mice, TDCPP exposure led to adiposity, fasting hyperglycemia, and insulin (B600854) resistance. nih.gov In zebrafish, TDCPP and TPhP have been shown to alter the expression of genes in pathways important for lipid metabolism. mdpi.com The regulation of adipogenesis in fish shares similarities with mammals, with key transcription factors like peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT-enhancer binding proteins (C/EBPs) playing crucial roles. nih.govfrontiersin.orgresearchgate.net
The following table presents key findings on the impairment of lipid metabolism by TCPP and related compounds.
| Organism | Compound | Observed Effects | Affected Genes/Pathways | Reference |
| Zebrafish (Danio rerio) | TCPP | Lipid metabolism dysfunction, obesity, lipid accumulation in the liver. nih.gov | Over-expression of adipogenesis genes, suppression of fatty-acid β-oxidation genes. nih.gov | nih.gov |
| Male Mice | TDCPP | Adiposity, fasting hyperglycemia, insulin resistance. nih.gov | Not specified. | nih.gov |
| Zebrafish (Danio rerio) | TDCPP & TPhP | Altered expression of genes in lipid metabolism pathways. mdpi.com | PPARα- and TRα-centered gene networks. nih.gov | nih.govmdpi.com |
Human Exposure and Health Effects Research of Tcpp
Human Exposure Assessment Methodologies in Research
The assessment of human exposure to TCPP is a complex process involving various scientific methods to understand the extent and pathways of contact.
Biomonitoring studies are crucial for evaluating the internal dose of TCPP in the human body. These studies typically involve the analysis of biological samples for the parent compound or its metabolites.
The analysis of urinary metabolites is a common and effective method for assessing human exposure to TCPP. After entering the body, TCPP is metabolized into several byproducts that are then excreted in the urine. Two significant metabolites that are often targeted in these studies are bis(1-chloro-2-propyl) phosphate (B84403) (BCIPP) and bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP). nih.govresearchgate.net
The detection of these metabolites in urine provides a reliable indication of recent exposure to TCPP. For instance, studies have shown that BCIPHIPP is a significant metabolite of TCPP, and its presence in urine is a key biomarker of exposure. nih.gov In fact, BCIPHIPP conjugates have been detected in 100% of urine samples in some studies, indicating widespread exposure to TCPP. nih.gov The low detection frequency of BCIPP in some studies may be due to the formation of other TCPP metabolites like BCIPHIPP. nih.gov Research has also identified bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP) as a major metabolite in rats and mice, with plasma concentrations much higher than the parent compound, suggesting it could be a more suitable biomarker for TCPP exposure. researchgate.netnih.gov
Interactive Data Table: Urinary Metabolites of TCPP and Detection Frequencies
| Metabolite | Detection Frequency | Study Population | Reference |
| BDCIPP | 100% | Mothers and Children | nih.gov |
| DPHP | 100% | Mothers and Children | nih.gov |
| ip-PPP | 100% | Mothers and Children | nih.gov |
| BCIPHIPP conjugates | 100% | Mothers and Children | nih.gov |
| BCIPP | <50% | Mothers and Children | nih.gov |
| tb-PPP | <50% | Mothers and Children | nih.gov |
| BDCIPP | ~92% | U.S. General Population | nih.gov |
| DPHP | ~92% | U.S. General Population | nih.gov |
| BCEP | 89% | U.S. General Population | nih.gov |
| DNBP | 81% | U.S. General Population | nih.gov |
| BCIPP | 61% | U.S. General Population | nih.gov |
| BDCIPP | 17% | Pregnant Women in Shanghai | duke.edu |
| DPHP | 100% | Pregnant Women in Shanghai | duke.edu |
Beyond urine, TCPP and its metabolites have been detected in other human samples, providing further evidence of exposure. TCPP has been found in human breast milk, indicating a potential route of exposure for infants. nih.govnih.gov One study in the United States detected twelve different organophosphate esters in breast milk, with TCIPP being one of them. nih.gov
Hand wash samples have also been utilized to assess dermal exposure to TCPP. Research has shown a significant correlation between TCPP levels on hand-wipes and factors related to the indoor environment and product use, suggesting that contact with contaminated surfaces is a relevant exposure pathway. chloffin.eu
Human exposure to TCPP can occur through multiple routes: inhalation, oral ingestion, and dermal absorption. nih.govnih.gov Inhalation of indoor air and dust containing TCPP is a significant pathway, as the compound can be released from various consumer products. nih.gov Oral exposure can occur through the ingestion of contaminated dust, particularly in young children who may have more hand-to-mouth contact. nih.gov Dermal contact with products containing TCPP, such as furniture and car seats, or with contaminated dust, is another important route of exposure. chloffin.eunih.govresearchgate.net Studies on workers applying spray polyurethane foams containing TCPP have shown a significant increase in urinary metabolite levels during a work shift, suggesting that dermal exposure is a major pathway in occupational settings. chloffin.eu
The primary sources of human exposure to TCPP are located in the indoor environment. nih.govnih.gov TCPP is widely used as a flame retardant in a variety of consumer and building products, including:
Polyurethane foam in furniture and mattresses nih.govgreensciencepolicy.org
Building materials and insulation nih.govchloffin.eu
Electronics nih.gov
Textiles and leather healthvermont.gov
Baby products such as car seats, nursing pillows, and changing pads healthvermont.gov
Because TCPP is an additive flame retardant, it is not chemically bound to the materials it is used in and can be released into the indoor environment over time, contaminating air and dust. nih.gov
Biomonitoring Studies and Metabolite Identification
Toxicological Studies on Human Cell Lines
In vitro studies using human cell lines are essential for investigating the potential health effects of TCPP at a cellular level. These studies provide valuable insights into the mechanisms of toxicity. bohrium.comnih.govmdpi.com
Research has shown that TCPP can induce cytotoxic and genotoxic effects in human cells. bohrium.comnih.gov For example, studies on cultured human lymphocytes have demonstrated that higher concentrations of TCPP can lead to a significant increase in micronuclei frequencies, which is an indicator of DNA damage. bohrium.comnih.govresearchgate.net Cytotoxic effects, or cell death, were also observed at these higher concentrations. bohrium.comnih.govresearchgate.net
In human umbilical vein endothelial cells (HUVECs), TCPP exposure led to DNA damage and apoptosis (programmed cell death). nih.gov The study found a decline in cell survival at higher concentrations and an increase in intracellular reactive oxygen species (ROS), indicating oxidative stress, as well as mitochondrial dysfunction. nih.gov
Studies on human skin keratinocytes (HaCaT cells) revealed that TCPP caused a concentration-dependent decrease in cell viability and induced DNA damage and cellular senescence. nih.govnih.gov The compound also caused cell cycle arrest in the G1 phase. nih.gov
Furthermore, research on human renal cell lines (HEK293T and HK-2) has shown that TCPP exposure can lead to decreased cell viability, an increase in reactive oxygen species, and the induction of apoptosis. researchgate.net In human hepatic cells (L02), while TCPP did not significantly affect apoptosis, it did cause a significant increase in ROS production. researchgate.net
Some studies have also investigated the endocrine-disrupting potential of TCPP in human cell lines. nih.govresearchgate.net One study using H295R human adrenocortical carcinoma cells found that TCPP increased the production of both 17β-estradiol and testosterone (B1683101). nih.govresearchgate.net Another study using cell-based transactivation assays showed that TCPP can act as an agonist for the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism. epa.gov
Interactive Data Table: Summary of Toxicological Findings in Human Cell Lines
| Cell Line | Effect | Concentration | Reference |
| Human Lymphocytes | Marginally significant genotoxic and cytotoxic effects | 30 and 40 μg/mL | bohrium.comnih.govresearchgate.net |
| Human Umbilical Vein Endothelial Cells (HUVECs) | DNA damage, apoptosis, oxidative stress, mitochondrial dysfunction | 5-400 μM | nih.gov |
| Human Skin Keratinocytes (HaCaT) | Decreased cell viability, DNA damage, cellular senescence, G1 cell cycle arrest | 1.56–400 μg/mL | nih.govnih.gov |
| Human Renal Cells (HEK293T, HK-2) | Decreased cell viability, increased ROS, apoptosis | Not specified | researchgate.net |
| Human Hepatic Cells (L02) | Increased ROS production | Not specified | researchgate.net |
| Human Adrenocortical Carcinoma Cells (H295R) | Increased 17β-estradiol and testosterone production | Not specified | nih.govresearchgate.net |
| CHO Cells (with human nuclear receptors) | Pregnane X receptor (PXR) agonistic activity | Not specified | epa.gov |
Genotoxic Effects in Human Lymphocytes
Research into the genotoxic effects of TCPP on human lymphocytes has yielded varied results depending on the concentration. Studies have investigated the potential of TCPP to induce micronuclei (MN), a biomarker of chromosomal damage.
In one study, cultured human lymphocytes were exposed to nominal TCPP concentrations of 10, 20, 30, and 40 μg/mL. nih.govbohrium.com The results indicated that only the higher concentrations of 30 and 40 μg/mL induced marginally significant increases in micronuclei frequencies. nih.govbohrium.com This suggests a potential for genotoxicity at higher exposure levels. nih.gov
Table 1: Genotoxic Effects of TCPP on Human Lymphocytes
| Concentration (μg/mL) | Micronuclei (MN) Frequency | Significance |
|---|---|---|
| 10 | Not significantly increased | - |
| 20 | Not significantly increased | - |
| 30 | Marginally significant increase | p < 0.05 |
| 40 | Marginally significant increase | p < 0.05 |
Data sourced from studies on cultured human lymphocytes. nih.govbohrium.com
Cytotoxic Effects and Cell Viability
The cytotoxic effects of TCPP, which relate to its ability to cause cell death, have been examined in various human cell lines. In studies involving human peripheral blood mononuclear cells (PBMCs), TCPP was found to decrease cell viability. nih.gov Specifically, a 24-hour exposure to TCPP at a concentration of 0.5 mM resulted in reduced viability of these immune cells. nih.gov The same study also noted that TCPP induced morphological alterations in the incubated cells. nih.gov
Further research on human lymphocytes demonstrated that TCPP exhibited enhanced cytotoxic effects at concentrations of 30 and 40 μg/mL. mdpi.com In contrast, a study on human L02 liver cells did not find a significant effect of TCPP on cell apoptosis. nih.gov Another study reported a lack of cytotoxicity in hamster fibroblast cells even at concentrations up to 10 mM. oup.com
Table 2: Cytotoxic Effects of TCPP on Human Cell Lines
| Cell Type | Concentration | Observed Effect |
|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.5 mM | Decreased cell viability |
| Human Lymphocytes | 30 and 40 μg/mL | Enhanced cytotoxic effects |
| Human L02 Liver Cells | Not specified | No significant effect on apoptosis |
This table summarizes findings from multiple in vitro studies. mdpi.comnih.govnih.gov
Oxidative Stress and Apoptosis in Hepatic Cells
Investigations into the effects of TCPP on human hepatic (liver) cells have focused on oxidative stress and apoptosis (programmed cell death). A study on human L02 liver cells revealed that while TCPP did not significantly induce apoptosis, it did cause a significant increase in the production of reactive oxygen species (ROS). nih.gov An overproduction of ROS can lead to oxidative stress, a condition that can damage cells.
The same study also observed that the expression levels of genes from the Bcl-2 family, which are involved in regulating apoptosis, were significantly upregulated in the 10⁻⁴ M treatment group. nih.gov Specifically, the expression of Bax and Hrk genes, as well as the Bax/Bcl-2 ratio, was increased. nih.gov Metabolomic and proteomic analyses further indicated that TCPP primarily disturbed processes related to cell growth and division, gene expression, energy and material metabolism, and signal transduction. nih.gov
Interactions with Human Drug Transporters
The interaction of TCPP with human drug transporters has been a subject of research to understand its potential to interfere with the disposition of other chemicals in the body. While specific studies on TCPP's direct interaction with a wide range of human drug transporters are limited in the provided context, related research on other organophosphate flame retardants provides some insight. For instance, studies on Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a structurally similar compound, have shown that it can alter the mRNA abundance of genes associated with phase I and II metabolism in avian hepatocytes. oup.comnih.govresearchgate.net This suggests that TCPP could potentially interact with and modulate the activity of xenobiotic-metabolizing enzymes and transporters. nih.gov
In Vivo Mammalian (Human Relevant) Toxicity Research
Animal studies provide crucial data for assessing the potential health risks of TCPP in humans. healthvermont.gov
Developmental and Reproductive Toxicity
The potential for TCPP to cause developmental and reproductive harm has been evaluated in animal models. healthvermont.gov The U.S. Environmental Protection Agency (EPA) has characterized TCPP as having a high hazard for developmental and reproductive toxicity based on animal studies. healthvermont.gov
A two-generation study in rats, where the animals were fed a diet containing TCPP, reported a lowest-observed-adverse-effect level (LOAEL) for F0 females of 99 mg/kg/day. nih.gov This was based on a significant decrease in uterine weights and effects on the estrous cycle. nih.gov In F0 males, effects such as decreased body and absolute seminal vesicle weights were observed at 293 mg/kg/day. nih.gov For the F1 generation, the LOAELs were 85 mg/kg/day for males (based on decreased kidney weights) and 99 mg/kg/day for females (based on decreased pituitary weights). nih.gov
However, other studies have reported no evidence of developmental toxicity. A prenatal developmental toxicity study in rats found no developmental effects at doses up to 1000 mg/kg/day. oecd.org Similarly, another study in rats administered TCPP by gavage during gestation found no evidence of developmental toxicity at doses up to 650 mg/kg. nih.gov
Table 3: Summary of Developmental and Reproductive Toxicity Findings for TCPP in Rats
| Study Type | Dose/Concentration | Key Findings |
|---|---|---|
| Two-generation dietary study | 99 mg/kg/day (F0 females) | Decreased uterine weights, effects on estrous cycle |
| Two-generation dietary study | 293 mg/kg/day (F0 males) | Decreased body and seminal vesicle weights |
| Prenatal dietary study | Up to 1000 mg/kg/day | No developmental effects |
| Prenatal gavage study | Up to 650 mg/kg/day | No evidence of developmental toxicity |
This table presents a summary of findings from various rat studies. nih.govoecd.orgnih.gov
As mentioned previously, a two-generation dietary study in rats identified effects on the estrous cycle and a significant decrease in uterine weights in F0 females at a LOAEL of 99 mg/kg/day. nih.gov These findings suggest that TCPP may have the potential to interfere with the female reproductive system at certain exposure levels.
Neurotoxicological Endpoints
Research into the neurotoxic effects of Tris(1-chloro-2-propyl) phosphate (TCPP) has yielded varied results across different models. In studies using the nematode Caenorhabditis elegans, exposure to TCPP has been shown to induce locomotor deficits, including reduced body bending and head thrashing, as well as decreased crawling speed. nih.gov These effects are associated with the degeneration of dopaminergic neurons, suggesting a potential risk for Parkinson's-like symptoms. nih.gov
In vitro studies on PC12 cells, a rat pheochromocytoma cell line often used as a model for neuronal cells, have indicated that TCPP can decrease cell number and alter neurodifferentiation. mdpi.com However, other research on primary cultures of avian neuronal cells found that TCPP did not affect cell viability up to the highest concentration tested. oup.comresearchgate.net Similarly, a study on human neuroblastoma cells (SH-SY5Y) did not report significant neurotoxicity. In zebrafish, TCPP exposure led to developmental neurotoxicity, characterized by abnormal locomotor behavior, including decreased activity and slower responses to stimuli. nih.gov This was accompanied by increased apoptosis and reactive oxygen species (ROS) accumulation in the developing embryo. nih.gov Conversely, neurotoxicity testing in hens did not show evidence of acute delayed neurotoxicity. oecd.org
It is important to note that the neurotoxic potential of TCPP may be influenced by its metabolism. For instance, the cytotoxicity of TCPP in hamster fibroblast cells was reportedly augmented after metabolic activation with rat liver homogenates. oup.com
Table 1: Summary of Neurotoxicity Studies on TCPP
| Model Organism/Cell Line | Endpoint | Result |
|---|---|---|
| Caenorhabditis elegans | Locomotor behavior, Dopaminergic neuron integrity | Locomotor deficits, Dopaminergic degeneration |
| PC12 cells (rat) | Cell number, Neurodifferentiation | Decreased cell number, Altered neurodifferentiation |
| Avian neuronal cells (primary culture) | Cell viability | No effect on viability |
| Zebrafish (Danio rerio) | Neurodevelopment, Locomotor behavior | Developmental neurotoxicity, Abnormal locomotor behavior |
| Hen | Acute delayed neurotoxicity | No evidence of neurotoxicity |
Carcinogenicity Assessments and Tumor Promotion Hypotheses
The carcinogenic potential of Tris(1-chloro-2-propyl) phosphate (TCPP) has been the subject of long-term animal studies and regulatory review. The U.S. National Toxicology Program (NTP) conducted two-year bioassays in rats and mice. pinfa.eunih.gov The findings from these studies indicated varying levels of carcinogenic activity depending on the species and sex.
In female rats, there was some evidence of carcinogenic activity based on an increased incidence of uterine adenoma or adenocarcinoma (combined). nih.govnih.gov For male rats, the evidence of carcinogenicity was considered equivocal. pinfa.eu In mice, there was clear evidence of carcinogenic activity in females, with increased incidences of hepatocellular adenoma and carcinoma. pinfa.eunih.govnih.gov Male mice showed some evidence of carcinogenic activity, also in the liver. pinfa.eunih.govnih.gov
The International Agency for Research on Cancer (IARC) has not classified the carcinogenicity of TCPP. ornl.gov The U.S. Environmental Protection Agency (EPA) also has not established a cancer weight-of-evidence classification for TCPP. ornl.gov However, based on recent findings, regulatory bodies are re-evaluating the risks associated with TCPP exposure. pinfa.eu
The mechanism underlying TCPP's carcinogenicity is thought to be non-genotoxic. nih.gov Studies have generally found TCPP not to be mutagenic in bacterial assays (Ames test) or in vivo micronucleus assays. oecd.orgpinfa.eunih.gov The prevailing hypothesis is that TCPP may act as a tumor promoter. nih.gov This is supported by the observation of preneoplastic lesions, such as hepatic foci in rats. nih.gov The development of neoplasms is likely driven by a nongenotoxic mode of action, although the precise mechanisms are still under investigation. nih.gov
Table 2: Summary of NTP Carcinogenicity Findings for TCPP
| Species | Sex | Primary Target Organ | Level of Evidence |
|---|---|---|---|
| Rat (Sprague Dawley) | Male | - | Equivocal Evidence |
| Rat (Sprague Dawley) | Female | Uterus | Some Evidence |
| Mouse (B6C3F1/N) | Male | Liver | Some Evidence |
| Mouse (B6C3F1/N) | Female | Liver | Clear Evidence |
Immunomodulatory Effects
Research indicates that Tris(1-chloro-2-propyl) phosphate (TCPP) has the potential to modulate the immune system. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that TCPP can decrease cell viability and induce morphological changes. nih.gov In fact, TCPP was found to be more cytotoxic to these immune cells than a related compound, Tris(2-chloroethyl)phosphate (TCEP). nih.gov
Developmental immunotoxicity studies in rats have also been conducted. nih.gov In these studies, rats were exposed to TCPP from gestation through to adulthood. nih.govresearchgate.net The results showed that TCPP could impact humoral immune responses, as evidenced by a reduced antibody-forming cell response to sheep red blood cells. nih.govresearchgate.net While some effects on T-cell proliferation were observed, there was no significant impact on cytotoxic T-lymphocyte activity. nih.govresearchgate.net Minor and inconsistent effects on hematology and innate natural killer (NK) cell function were also noted. nih.govresearchgate.net
In other models, such as the marine mussel Mytilus galloprovincialis, TCPP exposure has been shown to induce immune stress. nih.gov This was indicated by increased expression of genes related to the immune response, such as Toll-like receptor (TLR) and peptidoglycan recognition protein (PGRP). nih.gov The findings from these varied studies suggest that the immune system is a potential target for TCPP toxicity. oup.com
Hepatic and Renal System Impacts
The liver and kidneys are key organs in the metabolism and excretion of xenobiotics, and studies have shown that Tris(1-chloro-2-propyl) phosphate (TCPP) can impact these systems. In animal studies, particularly in rats, exposure to TCPP has been linked to increased liver and kidney weights. oecd.org Histopathological examinations have revealed non-neoplastic lesions in the liver of both male and female rats and in the kidneys of male mice following chronic exposure. nih.gov
In vitro studies using human liver cells (L02 and HepG2) have provided further insight into the hepatotoxic potential of TCPP. researchgate.net Exposure to TCPP was found to increase the production of reactive oxygen species (ROS), indicating the induction of oxidative stress. researchgate.net While significant apoptosis was not observed, there were disturbances in cell growth, gene expression, and energy metabolism. researchgate.net Research on human liver microsomes has identified bis(2-chloro-isopropyl) phosphate (BCIPP) as the major metabolite of TCPP formed in the liver. nih.gov
Regarding renal effects, studies on human kidney cells (HK-2) have shown that TCPP can inhibit cell growth and viability in a dose-dependent manner. researchgate.net Lower concentrations of TCPP led to cytostasis (inhibition of cell growth), while higher concentrations were cytotoxic. researchgate.net The toxicity in these kidney cells was attenuated by the antioxidant N-acetylcysteine, suggesting that oxidative stress plays a role in the observed effects. researchgate.net Long-term accumulation of low doses of TCPP in the kidneys and liver is a consideration for potential health effects. nih.gov
Molecular Mechanisms of Toxicity in Human Systems
Constitutive Androstane (B1237026) Receptor (CAR) and Pregnane X Receptor (PXR) Activation
The constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) are nuclear receptors that play a crucial role in sensing foreign chemicals (xenobiotics) and regulating the expression of genes involved in their metabolism and detoxification. nih.govresearchgate.net Research has shown that Tris(1-chloro-2-propyl) phosphate (TCPP) can activate these receptors. mdpi.com
CAR and PXR are considered "promiscuous" receptors because they can be activated by a wide variety of compounds, including pharmaceuticals and environmental chemicals. nih.gov Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific response elements in the promoter regions of target genes, thereby inducing their transcription. mdpi.com This activation is a key mechanism by which the body responds to xenobiotic exposure.
Cytochrome P450 (CYP) Enzyme Induction
The activation of CAR and PXR by Tris(1-chloro-2-propyl) phosphate (TCPP) leads to the induction of various drug-metabolizing enzymes, most notably those of the cytochrome P450 (CYP) superfamily. nih.gov In vitro studies using primary cultures of avian hepatocytes have demonstrated that TCPP exposure leads to a significant upregulation of CYP2H1 and CYP3A37 mRNA levels. researchgate.netflemingcollege.ca
CYP enzymes are a major component of phase I metabolism, responsible for the initial modification of a wide range of compounds, making them more water-soluble and easier to excrete. The induction of specific CYP enzymes, such as those in the CYP2B and CYP3A families, is a well-established consequence of CAR and PXR activation. nih.gov This induction alters the metabolic landscape of the liver, which can have implications for the clearance of TCPP itself, as well as other co-administered drugs or environmental chemicals. nih.gov
{"answer":"### 5. \n\n#### 5.4.3. Thyroid Hormone System Disruption\n\nTris(1-chloro-2-propyl) phosphate (TCPP) has been identified as a potential disruptor of the thyroid hormone system. Research indicates that exposure to TCPP can interfere with the normal synthesis, metabolism, and action of thyroid hormones, which are crucial for regulating metabolism, growth, and development. nih.govnih.govdntb.gov.ua Studies in various animal models have demonstrated these disruptive effects. nih.govnih.gov\n\nIn one study involving pubertal female Sprague-Dawley rats, oral administration of TCPP resulted in significant alterations in thyroid hormone levels and related gene expression. nih.govnih.gov Specifically, there was a notable increase in serum triiodothyronine (T3) levels at higher doses. nih.govnih.gov The expression of genes involved in thyroid hormone biosynthesis, such as those for sodium/iodide symporter (NIS), thyroid peroxidase (TPO), and thyroglobulin (Tg), were altered. nih.govnih.gov Furthermore, TCPP exposure was found to induce slight thyroid follicular hyperplasia, indicating a direct effect on the thyroid gland's structure. nih.govnih.govdntb.gov.ua\n\nMechanistically, TCPP appears to affect the peripheral metabolism of thyroid hormones. For instance, it has been shown to increase the messenger RNA (mRNA) levels of hepatic type 1 deiodinase (DIO1), an enzyme responsible for converting thyroxine (T4) to the more active T3. nih.gov Concurrently, it down-regulated the expression of the thyroid hormone receptor beta (TRβ) mRNA in the liver. nih.gov Additionally, TCPP exposure led to increased expression of genes involved in the clearance and detoxification of thyroid hormones, such as UDP-glucuronosyltransferase-1A6 (UGT1A6) and cytochrome-p450-3A1 (CYP3A1). nih.gov\n\nWhile some studies in mammals have shown these effects, it is worth noting that the impact of TCPP on the thyroid system can vary. nih.govnih.gov For example, in the same rat study, there were no significant changes in serum T4 or free thyroxine (FT4) levels. nih.gov The effects of flame retardants on thyroid hormones can be varied, with some studies showing positive associations with thyroid-stimulating hormone (TSH) and others showing negative associations. nih.gov The complexity of these findings highlights the need for further research to fully understand the mechanisms and implications of TCPP-induced thyroid disruption in humans. nih.govnih.govnih.gov\n\n\n\n\n#### 5.4.4. Alterations in Neurotransmitter Levels and Neural Signaling\n\nResearch has indicated that TCPP can induce neurotoxic effects, including alterations in neurotransmitter levels and disruptions in neural signaling pathways. epa.gov Studies using the nematode Caenorhabditis elegans have shown that exposure to TCPP can lead to locomotor deficits, suggesting an impact on the nervous system. epa.gov Specifically, TCPP has been found to cause a decline in the frequency of body bending and head thrashing, as well as reduced crawling speed. epa.gov\n\nFurther investigation into the neurotoxic mechanisms of TCPP has revealed its potential to affect dopaminergic neurons. epa.gov In C. elegans, TCPP exposure has been linked to the degeneration of these neurons, particularly the PDE neurons. epa.gov This degeneration is accompanied by a down-regulation of the dopamine (B1211576) transporter gene (dat-1), which is crucial for regulating dopamine levels in the synapse. epa.gov\n\nTCPP exposure has also been associated with the over-expression of unc-54, a gene that can indicate the aggregation of alpha-synuclein, a process implicated in Parkinson's disease-like neurodegeneration. epa.gov In cell-based studies, TCPP has been shown to affect pathways related to neuroinflammation. nih.gov For example, in HeLa cells, low concentrations of TCPP were found to particularly affect the neuroinflammation signaling pathway. nih.gov\n\n\n\n\n#### 5.4.5. Apoptosis and Gene Expression Changes\n\nTCPP has been shown to induce apoptosis, or programmed cell death, in various cell types. nih.govnih.gov In human neuroblastoma (SH-SY5Y) cells, exposure to TCPP led to morphological changes consistent with apoptosis, which was confirmed by flow cytometry. nih.gov This process was accompanied by the activation of apoptosis-related genes, such as the up-regulation of Bax and down-regulation of Bcl-2, and the activation of caspase 3. nih.gov The induction of apoptosis by TCPP in these cells appears to be mediated by reactive oxygen species (ROS) and involves endoplasmic reticulum (ER) stress. nih.gov\n\nSimilarly, in human umbilical vein endothelial cells (HUVECs), TCPP was found to be an apoptotic inducer. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of cells in the SubG1 apoptotic phase with increasing concentrations of TCPP. nih.gov\n\nTCPP exposure also leads to broader changes in gene expression. In the marine mussel Mytilus galloprovincialis, TCPP was found to influence the immune system by altering the expression of immune-related genes. nih.gov Specifically, it down-regulated the expression of lysozymes, suggesting an inhibition of innate immunity. nih.gov Conversely, it significantly increased the gene expression of toll-like receptor (TLR), galectin, peptidoglycan recognition protein (PGRP), and lipopolysaccharide-induced TNF-alpha factor (LITAF), indicating an induction of immune stress. nih.gov\n\nIn the bacterium Vibrio cholerae, the protein TcpP, which shares a name with the chemical but is distinct, acts as a positive regulator of virulence gene expression. nih.govnih.gov While this is a different context, it highlights the diverse ways in which a molecule with this designation can be involved in regulating gene expression.\n\n\n\n\n#### 5.4.6. p53 Pathway Activation and DNA Damage Response\n\nTCPP has been shown to induce DNA damage and activate the p53 pathway, a critical cellular response to genotoxic stress. nih.govnih.govresearchgate.net The p53 protein, often called the "guardian of the genome," is a transcription factor that regulates cell cycle arrest, DNA repair, and apoptosis in response to DNA damage. nih.gov\n\nIn human peripheral blood mononuclear cells (PBMCs), TCPP was observed to induce DNA breaks and alkali-labile sites, as determined by the comet assay. nih.govresearchgate.net This indicates that TCPP has genotoxic potential. Interestingly, the study also found that the induced DNA damage was effectively repaired within a 120-minute incubation period. nih.govresearchgate.net\n\nIn human skin keratinocytes (HaCaT cells), TCPP exposure triggered DNA damage, evidenced by an increase in phosphorylated histone H2A.X (γH2A.X), a marker of DNA double-strand breaks. nih.gov This DNA damage was associated with the upregulation of the mRNA expression of p53 and its downstream target, p21. nih.gov The activation of the p53/p21 pathway can lead to cell cycle arrest, which was also observed in the G1 phase in HaCaT cells exposed to TCPP. nih.gov\n\nThese findings suggest that TCPP can act as a genotoxic agent, inducing DNA damage that in turn activates the p53-mediated DNA damage response pathway. nih.gov This activation serves as a protective mechanism to halt cell proliferation and allow for DNA repair, or to initiate apoptosis if the damage is too severe. nih.gov\n\n\n\n\n### Table of Compounds Mentioned\n\n| Compound Name |\n| --- |\n| Tris(1-chloro-2-propyl) phosphate (TCPP) |\n| Triiodothyronine (T3) |\n| Thyroxine (T4) |\n| Free Thyroxine (FT4) |\n| Alpha-synuclein |\n| Dopamine |\n| Glutamate |\n| Acetylcholine |\n\n"}
Analytical Methodologies for Tcpp Research
Quantification of TCPP in Environmental and Biological Samples
Accurate quantification of TCPP is essential for toxicological studies and environmental monitoring. nih.gov Commercial TCPP is a mixture of isomers, with tris(1-chloro-2-propyl) phosphate (B84403) being the most abundant. nih.gov Several analytical methods have been established to measure TCPP levels in diverse samples, from biological fluids to environmental compartments.
Gas chromatography coupled with a flame photometric detector (GC-FPD) is a robust method for the analysis of organophosphorus compounds like TCPP. nih.govnih.gov The FPD is highly selective for phosphorus- and sulfur-containing compounds, providing excellent sensitivity for TCPP analysis. srigc.comyoutube.com
A validated GC-FPD method has been successfully used to quantify the primary TCPP isomer, TCPP-1, in rodent plasma. nih.govnih.gov This method involves a straightforward sample preparation process of protein precipitation followed by toluene (B28343) extraction. nih.gov The performance of this method demonstrated good linearity, accuracy, and precision over a concentration range of 5–70 ng/mL in plasma. nih.govnih.gov Key performance metrics for this validated method are summarized below.
| Parameter | Result |
| Linearity (r) | ≥ 0.99 |
| Inter-day Relative Error | ≤ ± –7.2% |
| Inter-batch Relative Standard Deviation | ≤ 27.5% |
| Limit of Quantitation (LOQ) | ~5 ng/mL |
| Limit of Detection (LOD) | ~0.9 ng/mL |
| Data from a validated GC-FPD method for TCPP-1 in female Harlan Sprague Dawley (HSD) rat plasma. nih.govnih.gov |
This method is sensitive enough for use in toxicology studies, requiring sample volumes as small as 50 μL. nih.govnih.gov
Gas chromatography-mass spectrometry (GC/MS) is a widely used and powerful technique for the identification and quantification of TCPP. It offers high selectivity and is capable of distinguishing between different TCPP isomers. nih.gov GC/MS is often preferred over other detectors like Nitrogen Phosphorus Detectors (NPD) and FPD due to its superior selectivity and detection limits. researchgate.net For some organophosphate flame retardants (OPFRs), GC-MS with chemical ionization can offer higher detectability for TCPP specifically. researchgate.net
GC/MS methods have been developed for the simultaneous determination of multiple OPFRs, including TCPP, in environmental samples such as water and sediments. researchgate.net These methods often employ techniques like selective ion monitoring (SIM) to enhance sensitivity and selectivity. researchgate.netresearchgate.net For instance, a study on aquaculture samples from Kaozhouyang Bay, China, utilized GC-MS/MS to analyze for 10 different OPEs, finding TCPP and TCEP to be the dominant compounds in the water samples. researchgate.net
The following table summarizes TCPP concentrations found in various environmental samples using GC/MS based methods.
| Sample Type | Location | TCPP Concentration Range | Dominant Compound |
| Indoor Air | Ha Noi, Viet Nam | 21.1 – 329 ng/m³ | TCPP |
| Indoor Dust | Boston, USA | <0.14 to 5.5 µg/g | TPP |
| River Water | Beijing, China | 203.70 ~ 394.77 ng/L | TCPP |
| Underground Water | Beijing, China | 12.02 ~ 52.43 ng/L | TCPP |
| Water Samples | Kaozhouyang Bay, China | 73.7-1753.9 ng·L-1 | TCPP |
| Data compiled from various environmental monitoring studies. researchgate.netresearchgate.netgreensciencepolicy.orgvjs.ac.vn |
Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-qTOF/MS) has emerged as a valuable tool for the analysis of TCPP and other OPFRs. nih.govresearchgate.net This high-resolution mass spectrometry technique provides accurate mass measurements, which aids in the confident identification and quantification of target compounds and the screening for unknown metabolites and degradation products. nih.govnih.gov
LC-qTOF/MS has been successfully applied to quantify OPFRs in complex matrices like sludge from sewage treatment plants. nih.govresearchgate.net In one study, TCPP and tributoxyethyl phosphate (TBEP) were found to be ubiquitous in sludge samples, with average concentrations exceeding 700 ng/g. nih.govresearchgate.net The limits of quantification (LOQs) for this method varied between 2 and 50 ng/g. nih.govresearchgate.net The technology within an LC-qTOF/MS system, such as the UF-Q array and UF-Flightube, allows for high sensitivity and resolution, making it a robust platform for both qualitative and quantitative analysis. youtube.com
During the degradation of TCPP, inorganic byproducts such as chloride (Cl⁻) and phosphate (PO₄³⁻) ions are formed. nih.gov Ion chromatography (IC) is a suitable and effective technique for the separation and quantification of these ionic species. ippta.cozestron.com For instance, in a study investigating the degradation of TCPP by the UV/H₂O₂ process, ion chromatography was used to track the formation of chloride and phosphate ions, confirming the mineralization of the parent compound. nih.gov This technique is versatile and can be used for the analysis of a wide range of inorganic anions and cations in various sample matrices. ippta.cospkx.net.cn The use of combustion ion chromatography is also becoming a preferred method for organofluorine measurement, which could potentially be adapted for other halogens. nih.gov
Sample Preparation and Extraction Techniques in Analytical Studies
The effective extraction and clean-up of TCPP from complex sample matrices are crucial for accurate analysis. nih.gov The choice of technique depends on the sample type and the analytical method to be used.
For biological samples like plasma, a common and simple method is protein precipitation using an acid, such as trichloroacetic acid, followed by liquid-liquid extraction (LLE) with a solvent like toluene. nih.govnih.gov This removes proteins that can interfere with the analysis and extracts the TCPP into an organic solvent suitable for GC analysis.
For environmental samples, solid-phase extraction (SPE) is a widely used technique. researchgate.netnih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent that retains the analytes of interest. The analytes are then eluted with a small volume of solvent. This technique is effective for concentrating TCPP from water samples. researchgate.net
Matrix solid-phase dispersion (MSPD) is another technique that has been used for sludge samples. nih.govresearchgate.net MSPD integrates extraction and clean-up into a single step, reducing solvent consumption. nih.gov
For solid samples like plastics, microwave-assisted extraction (MAE) has been employed. rsc.org This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. rsc.org
Advanced Approaches for Metabolite and Degradation Product Identification
Understanding the transformation of TCPP in the environment and in biological systems requires the identification of its metabolites and degradation products. Advanced analytical techniques are essential for this purpose.
High-resolution mass spectrometry (HRMS) , such as that performed with an Orbitrap mass analyzer, is also instrumental in elucidating fragmentation pathways of OPFRs, including TCPP. mdpi.com By studying these pathways, characteristic fragment ions can be identified, which aids in the screening and identification of these compounds and their transformation products in complex samples like food. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the biodegradation of TCPP. nih.gov For example, it has been used to assess the removal of TCPP by white-rot fungi, demonstrating that some fungal species can effectively degrade the compound. nih.gov
New Approach Methodologies (NAMs) in Toxicity Assessment
New Approach Methodologies (NAMs) represent a shift in toxicological research, moving away from traditional animal testing towards methods based on in vitro (cell-based), in silico (computer-based), and other advanced techniques. setac.orgfda.govnc3rs.org.uk These methodologies aim to provide more accurate, cost-effective, and ethically sound results for assessing chemical hazards. mdpi.comnih.gov NAMs, which include cell culture systems, "omics" technologies, and computational modeling, are increasingly used to investigate the toxicological profile of organophosphate flame retardants (OPFRs) like TCPP. mdpi.com The goal is to better predict potential human health risks by understanding the mechanistic pathways of toxicity. nc3rs.org.uknih.gov
In vitro cell culture systems are a cornerstone of NAMs, providing a controlled environment to study the direct effects of chemicals on various cell types. Research on TCPP has utilized a range of cell lines to investigate its cytotoxic potential.
For instance, studies on human peripheral blood mononuclear cells (PBMCs) exposed to TCPP revealed significant cytotoxicity. At a concentration of 0.25 mM, TCPP induced morphological changes such as cell shrinkage, increased granularity, and compromised membrane integrity. mdpi.com Higher concentrations led to a marked decrease in cell viability, with a 1 mM exposure reducing cell survival to 47.7%. mdpi.com In human lymphocytes, TCPP demonstrated enhanced cytotoxic effects at concentrations of 30 and 40 μg/mL. nih.gov
In contrast, some studies have shown cell-type-specific responses. In cultured hepatocytes and neuronal cells from embryonic chickens, TCPP did not affect cell viability up to the highest tested concentration of 300μM, whereas the related compound Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) was found to be toxic. nih.gov Similarly, in V79 hamster fibroblast cells, TCPP only showed cytotoxicity at concentrations above 1 mM in the presence of a metabolic activation system (S9-mix). researchgate.net These findings highlight the importance of using diverse cell models to build a comprehensive toxicity profile.
Interactive Table: Cytotoxicity of TCPP in Various In Vitro Cell Culture Systems
| Cell Type | Organism | Key Findings | Reference |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | Cell shrinkage and disrupted membrane integrity at 0.25 mM; viability reduced to 47.7% at 1 mM. | mdpi.com |
| Lymphocytes | Human | Enhanced cytotoxic effects observed at 30 and 40 μg/mL. | nih.gov |
| Hepatocytes & Neuronal Cells | Chicken (embryonic) | No effect on cell viability observed up to 300μM. | nih.gov |
| V79 Fibroblasts | Hamster | Cytotoxicity observed at concentrations above 1 mM with metabolic activation. | researchgate.net |
Omics technologies provide a high-level view of molecular changes in response to chemical exposure, helping to elucidate mechanisms of toxicity. mdpi.com These techniques analyze global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics). youtube.comyoutube.com
Transcriptomics
Transcriptomic analyses have revealed that TCPP can significantly alter gene expression in a variety of models. In cultured avian hepatocytes, exposure to TCPP led to the upregulation of genes involved in Phase I and II metabolism, including CYP2H1, CYP3A37, and UGT1A9. nih.gov The same study found that genes associated with the thyroid hormone pathway (Transthyretin), lipid regulation, and growth were downregulated. nih.gov In zebrafish, high-throughput transcriptome sequencing showed that TCPP exposure enriched pathways related to lipid metabolism and inflammation. nih.gov Furthermore, studies in human HepG2 cells indicated that TCPP can alter the expression of genes involved in immune responses, including those related to inflammatory regulators. oup.com
Proteomics and Metabolomics
Integrated proteomic and metabolomic studies have provided deeper insight into the systemic effects of TCPP. A study on rockfish (Sebastes schlegeli) exposed to TCPP identified significant alterations in 143 proteins and 8 metabolites. nih.gov These changes implicated several key biological pathways:
Neurotransmission and Neurodevelopment: Proteins involved in neural function were affected.
Metabolism: Key pathways including cholesterol metabolism and bile acid synthesis were disrupted.
Detoxification: Changes in proteins related to detoxification processes were observed. nih.gov
This multi-omics approach allows researchers to construct a network of molecular events, linking initial exposure to broader toxicological outcomes. nih.govnih.gov
Interactive Table: Summary of Omics Findings for TCPP Exposure
| Omics Technology | Model System | Key Findings | Reference |
|---|---|---|---|
| Transcriptomics | Avian Hepatocytes | Upregulated metabolism genes (CYP2H1, CYP3A37); downregulated thyroid and lipid regulation genes. | nih.gov |
| Transcriptomics | Zebrafish (Danio rerio) | Enriched pathways involved in lipid metabolism and inflammation. | nih.gov |
| Transcriptomics | Human HepG2 Cells | Altered expression of immune response and inflammatory regulator genes. | oup.com |
| Proteomics & Metabolomics | Rockfish (Sebastes schlegeli) | Altered 143 proteins and 8 metabolites involved in neurotransmission, cholesterol metabolism, and detoxification. | nih.gov |
Computational toxicology, or in silico modeling, uses computer-based methods to analyze, simulate, and predict the toxicity of chemicals. nih.govazolifesciences.com This approach complements traditional testing by prioritizing chemicals for further study, guiding experimental design, and reducing reliance on animal testing. nih.govnorecopa.no The process generally involves gathering biological data, calculating molecular descriptors for the chemical, generating a predictive model, and evaluating its accuracy. nih.gov
While specific in silico models developed exclusively for TCPP are not widely detailed in the reviewed literature, the data generated from in vitro and omics studies are critical for building and validating such predictive tools. researchgate.net For example, experimental results on TCPP's cytotoxicity, genotoxicity, and effects on metabolic and signaling pathways serve as essential inputs for developing Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms. nih.govresearchgate.netnih.govoecd.org These computational tools can then be used to estimate the potential toxicity of other structurally similar organophosphate flame retardants, contributing to a more efficient and comprehensive safety assessment framework. azolifesciences.com
Regulatory and Risk Assessment Perspectives in Academic Research on Tcpp
Global and Regional Regulatory Status Analysis
The regulation of TCPP varies across different jurisdictions, reflecting diverse approaches to chemical risk management. Major regulatory bodies in North America and Europe have evaluated the compound, leading to a range of classifications and proposed actions.
In the United States, Tris(1-chloro-2-propyl) phosphate (B84403) is listed on the Toxic Substances Control Act (TSCA) Inventory, meaning it is approved for commerce in the country. The U.S. EPA has characterized TCPP as presenting a high hazard for developmental and reproductive toxicity based on animal studies. canada.ca These studies on pregnant rats showed effects such as reduced uterine weights and a higher number of runts in litters. canada.ca
The EPA's Provisional Peer-Reviewed Toxicity Value (PPRTV) program has derived toxicity values for TCPP, which are intended for use in the Superfund program for site-specific risk assessments. ornl.gov However, no official Reference Dose (RfD) or Reference Concentration (RfC) values were reported in the EPA's Integrated Risk Information System (IRIS) or Health Effects Assessment Summary Tables (HEAST). ornl.gov An ongoing investigation by the U.S. National Toxicology Program (NTP) is assessing the carcinogenic potential of TCPP, with results anticipated to provide further clarity on its hazard profile. toxicology.org
Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, TCPP has faced increasing scrutiny. In 2018, the European Chemicals Agency (ECHA) published a screening report that identified a carcinogenic risk for children from exposure to TCPP in flexible polyurethane (PUR) foams used in childcare articles and furniture. cdc.govresearchgate.net The report also noted that TCPP is toxic for reproduction. cdc.gov
Based on findings from the U.S. NTP carcinogenesis studies, it was announced that from June 2024, TCPP would be classified as a Category 2 carcinogen (H351 - Suspected of causing cancer) under the CLP (Classification, Labelling and Packaging) Regulation. toxicology.org This reclassification as a CMR (Carcinogenic, Mutagenic, or Toxic for Reproduction) substance may trigger additional regulatory obligations. toxicology.org However, a planned restriction on organophosphate flame retardants, including TCPP, was withdrawn from the Registry of Intentions (RoI) as of July 2024, pending further hazard clarification from the completed U.S. NTP study. tudelft.nl ECHA is also considering a broader group restriction on flame retardants to avoid regrettable substitution, where one hazardous substance is replaced by another with similar risks. cdc.gov
The assessment noted significant import volumes of TCPP into Canada, ranging from 1,000,000 to 10,000,000 kg in 2011, for use primarily as a flame retardant in polyurethane spray foam insulation and in manufactured items like upholstered furniture. nih.gov Despite the proposal in the draft screening assessment, a review of the official CEPA Schedule 1 List of Toxic Substances does not currently show TCPP as having been formally added. canada.cahabitablefuture.org
The World Health Organization (WHO), through the International Programme on Chemical Safety (IPCS), published a detailed review of TCPP in its Environmental Health Criteria (EHC) 209 document in 1998. who.int This comprehensive assessment reviewed the available data on identity, production, use, environmental fate, and effects on experimental animals and humans. who.int The 1998 WHO review concluded that, based on the available data, the risk for adverse health effects from TCPP was considered negligible due to low exposure risk. ornl.gov It is important to note that this assessment predates much of the recent research and regulatory scrutiny concerning the compound's potential carcinogenic and reproductive effects. The WHO's International Agency for Research on Cancer (IARC) has not formally classified the carcinogenicity of TCPP.
Table 1: Summary of Regulatory Status for Tris(1-chloro-2-propyl) phosphate (TCPP)
| Regulatory Body/Jurisdiction | Program/Act | Status/Key Findings |
|---|---|---|
| U.S. Environmental Protection Agency (EPA) | TSCA | Listed on Inventory; Characterized as high hazard for developmental/reproductive toxicity. canada.ca |
| European Chemicals Agency (ECHA) | REACH / CLP | To be classified as Carcinogen Category 2 (H351) from June 2024; Identified risk to children in PUR foam. toxicology.orgcdc.gov |
| Health Canada / Environment Canada | CEPA | Proposed to be toxic under section 64 in a 2019 draft assessment due to human health concerns. nih.gov |
| World Health Organization (WHO) | IPCS | 1998 assessment concluded negligible risk due to low exposure; No formal IARC cancer classification. ornl.govwho.int |
Risk Assessment Frameworks and Methodologies in Academic Research
Academic research on TCPP employs established risk assessment frameworks to evaluate its potential impact on human health and the environment. These methodologies typically involve a multi-step process that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.
A common approach in environmental risk assessment seen in academic literature is the use of a Risk Quotient (RQ) . mdpi.comchemsafetypro.com This methodology provides a screening-level estimate of risk by comparing the potential exposure to the substance with its toxicity level. epa.gov
The RQ is calculated using the following formula: RQ = EEC / PNEC
EEC (Estimated Environmental Concentration): The concentration of TCPP measured or modeled in an environmental compartment (e.g., water, sediment, soil).
PNEC (Predicted No-Effect Concentration): The concentration below which adverse effects in the ecosystem are not expected to occur. The PNEC is often derived from ecotoxicity data, such as the EC50 (median effective concentration) or LC50 (median lethal concentration), by applying an assessment factor. mdpi.comchemsafetypro.com
For human health risk assessment, a similar quotient-based method is used, known as the Hazard Quotient (HQ) . cdc.govchemsafetypro.com This approach is used to evaluate non-cancer health risks.
The HQ is calculated as: HQ = ADD / RfD
ADD (Average Daily Dose): The estimated daily intake of TCPP through various routes like ingestion or inhalation.
RfD (Reference Dose): An estimate of a daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. ornl.gov
An HQ value below 1 suggests that adverse non-cancer health effects are unlikely, while a value above 1 indicates a potential risk that may warrant further investigation. cdc.gov Academic studies often utilize probabilistic approaches and reverse dosimetry (using human biomonitoring data to estimate intake) to refine exposure assessments and provide a more detailed characterization of risk.
Hazard identification is the foundational step in risk assessment, aiming to determine the types of adverse health effects a substance can cause. For TCPP, academic and governmental research has identified several key toxicological endpoints of concern.
Carcinogenicity: The potential for TCPP to cause cancer is a primary concern. While long-term carcinogenicity studies on TCPP itself are limited, its structural similarity to other chlorinated organophosphate flame retardants known to be carcinogens, such as Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and Tris(2-chloroethyl) phosphate (TCEP), has raised suspicion. nih.gov As noted previously, ECHA is moving to classify TCPP as a suspected carcinogen (Category 2) based on emerging data. toxicology.org
Reproductive and Developmental Toxicity: Animal studies have provided evidence that TCPP can act as a reproductive and developmental toxicant. canada.ca Research has pointed to effects on reproductive organs and negative outcomes in offspring, leading the U.S. EPA to classify it as a high hazard for these endpoints. canada.ca
Genotoxicity: Genotoxicity assays, which assess a chemical's ability to damage genetic material (DNA), have produced mixed results for TCPP. Some in vitro (cell-based) studies have indicated a potential for genotoxic effects. researchgate.net For instance, one study found that TCPP induced marginally significant micronuclei frequencies in cultured human lymphocytes at higher concentrations. nih.gov However, in vivo (animal-based) assays have generally been negative. oecd.org
Other Toxicities: Studies have also investigated other potential health effects. Acute toxicity studies in animals show TCPP to have low to moderate acute oral toxicity. oecd.org Research using New Approach Methodologies (NAMs), such as in vitro cell models, is increasingly being used to explore cellular and molecular effects, including oxidative stress and DNA damage, to better understand the mechanisms of TCPP's toxicity.
Table 2: Summary of Identified Hazards for TCPP
| Hazard Endpoint | Key Research Findings |
|---|---|
| Carcinogenicity | Suspected carcinogen (ECHA Cat. 2) based on recent studies and structural similarity to known carcinogens like TDCPP. toxicology.orgnih.gov |
| Reproductive & Developmental Toxicity | Animal studies show effects on reproductive organs and offspring development; Classified as a high hazard by U.S. EPA. canada.ca |
| Genotoxicity | Mixed results; some in vitro studies show potential for DNA damage, while in vivo studies are generally negative. researchgate.netnih.govoecd.org |
| Acute Toxicity | Low to moderate acute oral toxicity observed in animal testing. oecd.org |
Exposure Assessment and Intake Estimation
Exposure assessment for Tris(1-chloro-2-propyl) phosphate (TCPP) is a critical component of risk assessment, as human exposure is widespread due to its extensive use as a flame retardant in consumer products. nih.gov Academic research focuses on quantifying TCPP levels in various environmental media and estimating human intake through different pathways.
Environmental Occurrence and Exposure Pathways
TCPP is frequently detected in indoor environments, primarily in house dust and indoor air, which are considered significant pathways for human exposure. nih.govhealthvermont.gov It is released from numerous products, including polyurethane foam in furniture and baby products, textiles, and electronics. healthvermont.govmdpi.comnih.gov Human exposure can occur through inhalation of contaminated air, ingestion of dust, and dermal contact with products containing TCPP. nih.govhealthvermont.gov
Studies have consistently found TCPP to be one of the most abundant organophosphate flame retardants in indoor air and dust. mdpi.comnih.gov For instance, one study in Norwegian residences found TCPP to be the dominant organophosphate ester in indoor air, with a median concentration of 128 ng/m³. nih.gov Another study in offices with fireproofed furniture reported high indoor TCPP concentrations ranging from 400 to 880 ng m⁻³. researchgate.net Concentrations in house dust can also be substantial, acting as a sink for the chemical. irbnet.de
Estimated Daily Intake (EDI)
Researchers estimate daily intake (EDI) to quantify human exposure levels. These estimations often combine environmental concentration data with standard models for inhalation rates, dust ingestion rates, and body weight for different age groups. Children, particularly toddlers, are often found to have higher estimated daily intakes than adults on a body weight basis, due to factors like lower body mass and behaviors such as increased hand-to-mouth contact. cpsc.govresearchgate.net
Biomonitoring, which involves measuring TCPP metabolites in urine, provides an integrated measure of exposure from all sources. healthvermont.govcpsc.gov Human biomonitoring data can be used to calculate an estimated daily intake (DI). cpsc.gov However, there is still uncertainty surrounding the most appropriate biomarker for TCPP, which complicates intake estimations based on biomonitoring. canada.ca One metabolite, bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP), has been suggested as a more suitable biomarker than the parent compound for assessing exposure. nih.govresearchgate.net
Interactive Table: Estimated Daily Intake (EDI) and Environmental Concentrations of TCPP
Integration of New Approach Methodologies into Risk Assessment
To move beyond traditional animal testing, academic research is increasingly focused on integrating New Approach Methodologies (NAMs) into the risk assessment of chemicals like TCPP. mdpi.comsetac.org NAMs include a range of techniques such as in vitro (test-tube) assays, high-throughput screening, computational modeling, and mechanism-based frameworks that aim to provide more human-relevant and efficient toxicity evaluations. jhtox.comjhutoxicologypolicyresearch.org
In Vitro to In Vivo Extrapolation (IVIVE)
A key challenge is relating the concentrations that cause effects in in vitro systems to the external exposure levels that could lead to adverse effects in a whole organism (in vivo). nih.gov This process is known as in vitro to in vivo extrapolation (IVIVE). nih.govwikipedia.org IVIVE uses mathematical models, including physiologically based pharmacokinetic (PBPK) models, to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. wikipedia.orgscitovation.commdpi.com
PBPK models are mathematical descriptions that incorporate physiological and biochemical processes to link external exposure to internal concentrations in blood and organs. epa.goviapchem.org For TCPP, PBPK modeling can help predict the internal dose of the parent compound and its metabolites, providing a crucial link between toxicity data from in vitro assays and real-world human exposure scenarios. nih.gov This allows researchers to estimate the human equivalent doses that correspond to the concentrations found to be bioactive in laboratory assays. scitovation.com
Adverse Outcome Pathways (AOPs)
The Adverse Outcome Pathway (AOP) framework is another important NAM used in modern risk assessment. epa.gov An AOP provides a structured way of linking a molecular initiating event (e.g., a chemical binding to a receptor) through a series of key biological events at different levels of organization (cellular, tissue, organ) to an adverse outcome relevant for risk assessment (e.g., reproductive toxicity). epa.govnih.gov
For organophosphate esters, research is underway to develop AOPs related to various toxic effects. nih.gov Studies on chlorinated organophosphate flame retardants like TCPP utilize the AOP framework to integrate existing toxicity data and elucidate potential mechanisms of action, with a particular focus on reproductive risks. nih.gov By identifying measurable key events, AOPs can help focus research efforts and support the development of targeted testing strategies, reducing reliance on extensive animal studies. nih.govecetoc.org
Research Gaps and Future Directions in Policy-Relevant Science
Despite a growing body of research, significant knowledge gaps remain that hinder a comprehensive risk assessment of TCPP and the development of effective regulatory policies. Future academic research should be directed at addressing these uncertainties.
Biomarkers of Exposure: There is a need to identify and validate a specific and reliable biomarker for TCPP exposure. canada.ca While metabolites like BCPCP show promise, further research is required to understand the metabolism of TCPP isomers and establish a clear quantitative relationship between metabolite levels and external exposure. nih.gov
Long-Term Health Effects: A significant data gap exists regarding the long-term health effects of TCPP exposure, including its carcinogenic potential. canada.canih.gov Most current knowledge is based on shorter-term studies or in vitro data. Long-term animal studies or advanced epidemiological research are needed to assess risks associated with chronic, low-level exposure.
Aggregate and Cumulative Exposure: Humans are exposed to TCPP from multiple sources and are simultaneously exposed to numerous other flame retardants and chemicals. researchgate.net More research is needed to understand the aggregate exposure to TCPP from all pathways and the cumulative risk from co-exposure to other organophosphate esters. nih.gov
Refining NAMs for Regulatory Application: While NAMs hold great promise, further development and validation are needed before they can be fully relied upon for regulatory decision-making. epa.govmdpi.com Future work should focus on building confidence in these methods by integrating diverse data streams, refining PBPK models for vulnerable populations, and developing quantitative AOPs to better predict adverse outcomes. jhutoxicologypolicyresearch.orgecetoc.org
Information on Use and Substitutes: To inform risk management decisions, more information is needed on the specific uses and concentrations of TCPP in consumer products. canada.ca Additionally, as regulations on some flame retardants tighten, it is crucial to research the safety profiles of potential substitutes to avoid regrettable substitution, where one hazardous chemical is replaced with another that is equally or more harmful. datainsightsmarket.com
Conclusion and Future Research Horizons for Tris 1 Chloro 2 Propyl Phosphate Tcpp
Synthesis of Key Academic Findings on TCPP
Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) is a widely used organophosphorus flame retardant, predominantly found in polyurethane foams, electronics, and textiles. nih.gov Academic research to date has established that commercial TCPP is a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant. nih.govnih.gov Studies have shown that TCPP can be released from consumer products into the environment, leading to its detection in indoor and outdoor air, dust, water, and soil. nih.gov Human exposure is widespread, occurring through inhalation, ingestion, and dermal contact. nih.gov
Toxicological studies have demonstrated a range of potential health effects. While TCPP generally exhibits low to moderate acute toxicity, concerns have been raised about its potential for developmental and reproductive toxicity based on animal studies. oecd.orghealthvermont.gov Some research has indicated that TCPP may have genotoxic and cytotoxic effects at higher concentrations. nih.gov Furthermore, studies in zebrafish have suggested the potential for neurodevelopmental toxicity and abnormal locomotor behavior following exposure. nih.gov The metabolism of TCPP has been investigated, with several metabolites identified in human urine, which serves as a biomarker for exposure. researchgate.net
Identification of Critical Knowledge Gaps and Research Priorities
Despite the existing body of research, a number of critical knowledge gaps hinder a complete understanding of the risks associated with TCPP exposure. Addressing these uncertainties is a key priority for future research.
Long-Term and Low-Dose Exposure Effects
Current toxicological data on TCPP is largely based on studies involving acute or sub-chronic exposures at relatively high doses. oecd.org There is a significant lack of information regarding the potential health consequences of long-term, low-dose exposure, which is more representative of human exposure patterns. nih.gov The potential for TCPP to act as an endocrine disruptor at low concentrations is a key area of concern that requires further investigation. nih.gov Chronic exposure studies are needed to assess the potential for carcinogenicity and other chronic health outcomes. Research in zebrafish has indicated that chronic exposure can lead to behavioral abnormalities, including anxiety-like behavior and reduced cognitive function, highlighting the need for further investigation into the long-term neurological effects in mammals. nih.gov
Biotransformation Pathways and Metabolite Toxicity
The biotransformation of TCPP in the body leads to the formation of various metabolites. researchgate.net While some of these metabolites have been identified, the complete metabolic pathways have not been fully elucidated. birmingham.ac.uk Furthermore, there is a significant lack of toxicological data on the individual metabolites of TCPP. birmingham.ac.uk It is unknown whether the metabolic process detoxifies TCPP or produces metabolites with greater toxicity than the parent compound. Future research should focus on comprehensively mapping the biotransformation pathways and assessing the toxicological profiles of all major metabolites to understand the full spectrum of health risks associated with TCPP exposure. birmingham.ac.uk
Refinement of Predictive Models for Environmental Fate and Toxicity
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for assessing the potential environmental fate and toxicity of chemicals. However, the accuracy of these models depends on the availability of robust experimental data for calibration and validation. For TCPP, there is a need to develop and refine predictive models that can accurately forecast its persistence, mobility, and potential for bioaccumulation in various environmental compartments. Similarly, in silico toxicology models could be further developed to predict the potential toxicity of TCPP and its isomers and metabolites, helping to prioritize future experimental studies and guide risk assessment efforts. The development of such models is currently hampered by the limited availability of specific experimental data for TCPP and its derivatives.
Implications for Environmental Management and Public Health Strategies Based on Academic Insights
Academic research into Tris(1-chloro-2-propyl) phosphate (TCPP) has illuminated its widespread environmental presence and potential health risks, necessitating comprehensive strategies for environmental management and public health protection. The persistence of TCPP in various environmental compartments, coupled with evidence of its biological effects, underscores the importance of proactive and science-informed policies.
Environmental Management Strategies
The ubiquitous nature of TCPP in aquatic and terrestrial ecosystems calls for robust environmental management strategies focused on source control, remediation, and monitoring.
Regulatory Controls and Source Reduction: A primary strategy involves regulating the production and use of TCPP in consumer products. nih.gov Given that TCPP is an additive flame retardant, it is not chemically bound to materials and can be released into the environment from products like polyurethane foam in furniture and building insulation. europa.euwikipedia.org Several jurisdictions have implemented or proposed restrictions on TCPP in certain products, particularly those for children. canada.ca For instance, the European Union has set a concentration limit of 5 mg/kg for TCPP in toys due to concerns about carcinogenicity. canada.ca In North America, Canada has proposed classifying TCPP as toxic under the Canadian Environmental Protection Act, 1999, and is considering measures to reduce dermal exposure from products like mattresses and upholstered furniture. canada.cacanada.ca Various U.S. states have also taken regulatory action to restrict its use. canada.casgs.com
| Regulatory Body/Jurisdiction | Action/Recommendation | Scope | Source |
|---|---|---|---|
| European Union | Concentration limit of 5 mg/kg | Toys | canada.ca |
| Canada | Proposed as toxic; considering actions to reduce dermal exposure | Polymeric foam products (e.g., furniture, mattresses) | canada.cacanada.ca |
| U.S. State of Georgia (proposed) | Prohibition of concentrations > 1,000 ppm | Bedding, carpeting, children's products, residential upholstered furniture | sgs.com |
| U.S. EPA | Under investigation for its impact on consumers, the general population, and aquatic organisms | General | nih.gov |
Wastewater Treatment and Remediation: Conventional wastewater treatment plants (WWTPs) are identified as a major source of TCPP release into aquatic environments, as they are not effective at its removal. nih.gov Advanced Oxidation Processes (AOPs) have emerged as a promising technology for TCPP degradation. Research has demonstrated the high efficacy of methods like the UV/H₂O₂ process and photocatalysis with titanium dioxide (TiO₂) for breaking down TCPP in water. nih.govtandfonline.com These technologies can mineralize TCPP into smaller, less harmful compounds such as chloride and phosphate ions. nih.govtandfonline.com
| Remediation Technology | Key Findings | Reported Efficiency | Source |
|---|---|---|---|
| UV/H₂O₂ Reaction | Effectively degrades TCPP in water following pseudo-first-order kinetics. The primary degradation pathway is OH-radical-induced hydroxylation. | ~64.2% mineralization of total organic carbon in 12 hours. | nih.gov |
| UV/TiO₂ Photocatalysis | Proven to be a powerful method for degrading TCPP in aqueous solutions. | Up to 95.1% removal in 10 minutes in one study; 95% removal in 360 minutes in another. | tandfonline.commdpi.com |
| Fenton-like/PMS Systems | Magnetic porous carbon derived from corn stalks showed complete degradation of TCPP. | Complete degradation within 3 hours in a Fenton-like system. | mdpi.com |
Public Health Strategies
Public health strategies aim to minimize human exposure to TCPP and mitigate potential health risks, grounded in scientific understanding of exposure pathways and toxicology.
Biomonitoring and Exposure Assessment: Human biomonitoring, which involves measuring TCPP and its metabolites like bis(1-chloro-2-propyl) phosphate (BCPP) in urine, blood, and breast milk, is a critical tool. canada.canih.gov These studies confirm widespread exposure across populations and are essential for conducting risk assessments and understanding exposure levels in vulnerable groups, such as children. nih.govcanada.cacpsc.gov Data from biomonitoring can be used to calculate estimated daily intake, which helps to determine whether exposure levels are approaching those associated with adverse effects in toxicological studies. cpsc.gov
Reducing Exposure from Consumer Products and Indoor Environments: Since a primary route of exposure is through indoor air and dust contaminated by consumer products, public health efforts focus on source control. canada.cahealthvermont.gov This aligns with environmental management goals to regulate TCPP in items like furniture, mattresses, and electronics. canada.cacanada.ca Public health communication can also play a role by advising on ways to reduce indoor dust exposure, such as frequent hand washing, wet dusting, and using vacuums with HEPA filters. health.state.mn.us
Protecting Vulnerable Populations: Children are a key concern due to factors like increased hand-to-mouth behavior, time spent on the floor, and developing physiological systems. nih.govcanada.ca Public health strategies, therefore, prioritize the reduction of TCPP in children's products, including toys, car seats, and mattresses. nih.govcanada.ca The European Chemicals Agency (ECHA) has specifically identified a risk for children from exposure to TCPP in childcare articles and residential furniture. nih.gov
Addressing Research Gaps: While animal studies have identified critical health effects, including reproductive and developmental toxicity, there is a recognized need for more research on the direct health impacts of TCPP exposure in humans. canada.cacanada.caresearchgate.net Public health agencies advocate for further investigation into the long-term health consequences of chronic, low-level exposure to TCPP to refine risk assessments and guide policy-making. mdpi.com
Q & A
Basic: What are the key physicochemical properties of TCPP, and how do they influence its environmental persistence and analytical detection?
TCPP is a chlorinated organophosphate flame retardant with a molecular formula of C₉H₁₈Cl₃O₄P and a molecular weight of 327.57 g/mol. It is a viscous, colorless liquid at room temperature with a density of 1.29 kg/L (25°C) and low water solubility, making it highly persistent in hydrophobic environments like sediments and lipids . Its boiling point (~342°C) and thermal stability (decomposition at >200°C) contribute to its environmental recalcitrance . These properties necessitate advanced extraction methods (e.g., solid-phase extraction) and analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in environmental matrices .
Basic: What standardized methodologies are recommended for quantifying TCPP and its metabolites in biological and environmental samples?
TCPP and its primary metabolites, including bis(1-chloro-2-propyl) phosphate (BCIPP) and bis(1-chloro-2-propyl)-1-hydroxy-2-propyl phosphate (BCIPHIPP), are typically quantified using LC-MS/MS with isotopic internal standards (e.g., deuterated analogs). For human biomonitoring, enzymatic hydrolysis of urine samples is required to release conjugated metabolites prior to analysis . In environmental samples, accelerated solvent extraction (ASE) or QuEChERS methods are employed, followed by cleanup steps to remove matrix interferences . Method validation should include recovery rates (70–120%) and limits of detection (LODs) ≤0.1 ng/mL for robust epidemiological studies .
Advanced: How can transcriptomic and metabolomic approaches elucidate TCPP’s molecular toxicity mechanisms in human cell lines?
Integrated omics studies reveal TCPP’s disruption of oxidative phosphorylation, lipid metabolism, and inflammatory pathways. For example, in human HepG2 and MCF-7 cell lines, TCPP exposure downregulates PPARα-mediated lipid metabolism and upregulates NF-κB-associated pro-inflammatory cytokines, as shown via RNA sequencing and LC-MS-based metabolomics . Experimental design should include dose-response curves (e.g., 0.1–100 µM), time-course analyses (24–72 hours), and validation via qPCR/Western blot. Contradictions between in vitro and in vivo findings (e.g., neurotoxicity endpoints) may arise from differences in metabolic activation; thus, co-culture systems with hepatocytes are recommended to mimic in vivo metabolism .
Advanced: What experimental strategies address discrepancies in TCPP degradation pathways reported across anaerobic microbial communities?
Conflicting reports on TCPP degradation products (e.g., BCEP vs. BCPP under anaerobic conditions) highlight the need for controlled bioreactor studies with defined microbial consortia. Isotope-labeling (e.g., ¹³C-TCPP) and non-targeted high-resolution MS can resolve pathway ambiguities . For instance, Dehalococcoides-enriched communities from vehicle dismantling sites show reductive dechlorination of TCPP to BCEP, while methanogenic consortia produce BCPP via hydrolytic cleavage . Standardizing incubation conditions (pH 7, 30°C, 100 rpm) and using sterile controls are critical to distinguish biotic vs. abiotic degradation .
Advanced: How do enzyme kinetics in human liver microsomes inform TCPP metabolic clearance and inter-individual variability?
TCPP metabolism in human liver microsomes follows Michaelis-Menten kinetics, with NADPH-dependent cytochrome P450 (CYP) enzymes catalyzing the formation of BCIPP and BCIPHIPP. Key parameters include Vmax (pmol/min/mg protein) and Km (µM), which vary significantly across donors due to polymorphisms in CYP2B6 and CYP3A4 . Experimental protocols should pre-incubate microsomes with NADPH (1 mM) and use time points ≤15 minutes to avoid enzyme inactivation. Inter-laboratory variability can be mitigated by normalizing data to protein content and including positive controls (e.g., testosterone for CYP3A4 activity) .
Advanced: What statistical approaches reconcile conflicting epidemiological data on TCPP exposure and health outcomes?
Bayesian hierarchical models and sensitivity analyses are critical for addressing confounding factors (e.g., age, BMI) in population studies. For example, NHANES data show TCPP urinary levels are higher in children (6–11 years: 7.36E-06 µg/L) vs. adults (3.13E-06 µg/L), but BMI >30 correlates with reduced excretion, suggesting lipid sequestration . Principal component analysis (PCA) can disentangle exposure sources (e.g., diet vs. dust ingestion) . Meta-analyses should account for cohort-specific detection limits and use random-effects models to quantify heterogeneity .
Basic: What are the primary environmental sinks and transport mechanisms of TCPP?
TCPP partitions into aquatic systems due to its moderate log Kow (~2.7) and is transported via wastewater discharge and atmospheric deposition. Sediments in Taihu Lake, China, show TCPP concentrations up to 1.2 µg/g dry weight, with PCA implicating industrial effluents as major sources . Soil adsorption is limited, leading to groundwater infiltration, particularly in areas with permeable substrates .
Advanced: How can physiologically based pharmacokinetic (PBPK) modeling improve risk assessment of TCPP?
PBPK models integrating hepatic metabolism, renal excretion, and tissue-specific partitioning (e.g., adipose tissue) predict TCPP accumulation in lipid-rich organs. Parameterization requires in vitro-in vivo extrapolation (IVIVE) of microsomal clearance data and Bayesian calibration to human biomonitoring datasets . Sensitivity analyses reveal that hepatic intrinsic clearance and glomerular filtration rate are key drivers of model uncertainty. Validation against rodent toxicity data (e.g., NOAELs for neurotoxicity) is essential for extrapolating to human safe doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
